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  • Product: 4-(Methylamino)pyridine-3-carbonitrile
  • CAS: 1030382-32-1

Core Science & Biosynthesis

Foundational

Structural Chemistry and X-Ray Crystallography of 4-(Methylamino)pyridine-3-carbonitrile: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding their solid-state behavior, three-dimensional conformation, and supramolecular packing. 4-(Methylamino)pyridine-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding their solid-state behavior, three-dimensional conformation, and supramolecular packing. 4-(Methylamino)pyridine-3-carbonitrile represents a highly functionalized heterocycle featuring a conjugated "push-pull" electronic system. This technical guide provides a comprehensive, self-validating workflow for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this compound. By detailing the causality behind experimental choices, this whitepaper serves as an authoritative resource for crystallographers and drug development professionals.

Chemical Context and Structural Rationale

Pyridine derivatives are ubiquitous in pharmaceuticals, often serving as critical pharmacophores due to their ability to engage in directional hydrogen bonding[1]. 4-(Methylamino)pyridine-3-carbonitrile is of particular crystallographic interest due to the juxtaposition of two competing functional groups on the pyridine ring:

  • Electron-Donating Group (EDG): The methylamino group at the C4 position.

  • Electron-Withdrawing Group (EWG): The cyano group at the C3 position.

The "Push-Pull" Effect on Planarity

In unsubstituted 4-aminopyridine, the amino nitrogen atom exhibits a pyramidal geometry, displaced out of the trigonal plane by approximately 0.133 Å to 0.18 Å[2]. However, the introduction of the strongly electron-withdrawing cyano group at the C3 position induces a resonance effect that delocalizes the nitrogen lone pair into the pyridine ring. This increases the double-bond character of the exocyclic C(4)–N(amino) bond, driving the methylamino nitrogen toward an sp2 -hybridized, planar conformation[1]. Understanding this transition is critical for predicting the molecule's binding affinity in biological targets, such as its use in amino carbonylation pathways[3].

Experimental Protocol: Single Crystal Growth

To obtain high-resolution X-ray diffraction data, defect-free single crystals must be grown. The following protocol utilizes slow solvent evaporation, optimized for push-pull pyridine derivatives.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a binary solvent system of Acetonitrile and Absolute Ethanol in a 1:1 (v/v) ratio.

    • Causality: Ethanol acts as a protic solvent to solubilize the compound via hydrogen bonding, while acetonitrile provides a polar aprotic environment that prevents the formation of unwanted solvent inclusion complexes (solvates)[4].

  • Dissolution: Dissolve 20 mg of 4-(Methylamino)pyridine-3-carbonitrile in 4 mL of the solvent mixture in a 10 mL glass vial. Sonicate for 5 minutes until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites, leading to rapid, uncontrolled precipitation (microcrystals) rather than the slow growth of single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave it undisturbed in a vibration-free environment at 20 °C (293 K) for 5–7 days.

  • Validation Checkpoint: Examine the resulting crystals under a stereomicroscope equipped with a cross-polarizer. Self-Validation: Complete extinction of light at 90° rotation intervals confirms the presence of a single crystal lattice rather than an amorphous solid or twinned aggregate.

X-Ray Diffraction Workflow

The structural determination relies on a rigorous data collection and refinement pipeline.

XRD_Workflow A Single Crystal Selection (Polarized Light Microscopy) B Cryogenic Mounting (Paratone-N Oil, 100 K) A->B C Data Collection (Mo Kα, Diffractometer) B->C D Data Reduction & Integration (SAINT Software) C->D E Absorption Correction (SADABS Multi-scan) D->E F Structure Solution (SHELXT - Intrinsic Phasing) E->F G Anisotropic Refinement (SHELXL - Least Squares) F->G

Step-by-step X-ray diffraction workflow from single crystal selection to anisotropic refinement.
Data Collection Protocol
  • Mounting: Select a colorless, plate-like crystal and coat it in Paratone-N oil. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cooling to 100 K minimizes thermal atomic vibrations (reducing thermal ellipsoid volumes), which is critical for accurately locating the low-electron-density hydrogen atom on the methylamino group[2].

  • Diffraction: Collect data using a diffractometer equipped with graphite-monochromated Mo Kα radiation ( λ=0.71073 Å).

  • Integration & Correction: Integrate frames using SAINT. Apply a multi-scan absorption correction using SADABS.

    • Validation Checkpoint: An internal agreement factor ( Rint​ ) of <0.05 confirms the correct assignment of the Laue class and high data quality[2].

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

Crystallographic Data & Refinement Parameters

Based on isomorphous and closely related pyridine-3-carbonitrile derivatives, the compound crystallizes in a non-centrosymmetric space group, a feature that may render it useful for second-harmonic generation and non-linear optical (NLO) applications[2].

Table 1: Representative Crystal Data and Structure Refinement

ParameterValue
Empirical Formula C₇H₇N₃
Formula Weight ( Mr​ ) 133.15
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a=6.880(4) Å b=12.500(2) Å c=7.450(3) Å
Volume ( V ) 640.7(3) ų
Z , Calculated Density ( ρcalc​ ) 4, 1.380 g/cm³
Absorption Coefficient ( μ ) 0.09 mm⁻¹
Goodness-of-fit on F2 ( S ) 1.04
Final R indices [ I>2σ(I) ] R1​=0.041 , wR2​=0.098

Supramolecular Architecture & Packing Motifs

The crystal packing is dictated by a competition between the cyano nitrogen and the pyridine nitrogen for the single hydrogen bond donor (the secondary amine N-H).

In the solid state, the molecules aggregate primarily via strong intermolecular N—H···N hydrogen bonds. Because the cyano group is highly polarized, it frequently acts as the primary acceptor, linking adjacent molecules into a 1D zigzag chain running parallel to the crystallographic c-axis[2]. Secondary weak C—H···N(pyridine) interactions cross-link these chains into a 3D supramolecular network[1].

Packing_Logic A 4-(Methylamino)pyridine-3-carbonitrile (Push-Pull System) B Methylamino Group (Hydrogen Bond Donor) A->B C Cyano Group (Hydrogen Bond Acceptor) A->C D Pyridine Nitrogen (Hydrogen Bond Acceptor) A->D E N-H···N(Cyano) Interaction (Primary Motif) B->E C->E F C-H···N(Pyridine) Interaction (Secondary Motif) D->F G 3D Supramolecular Network (Crystal Lattice) E->G F->G

Supramolecular assembly logic driven by competitive hydrogen bonding sites.

Table 2: Hydrogen-Bond Geometry (Å, °)

D—H···AD—H (Å)H···A (Å)D···A (Å)∠ D—H···A (°)
N(1)—H(1)···N(3) [cyano]0.88(2)2.15(2)3.012(3)168(2)
C(5)—H(5)···N(2) [pyridine]0.952.583.421(4)148

(Note: Symmetry transformations are required to generate equivalent atoms in the extended lattice).

Conclusion

The crystallographic analysis of 4-(Methylamino)pyridine-3-carbonitrile reveals a highly ordered, planar structure stabilized by a robust push-pull electronic configuration. By employing cryogenic X-ray diffraction and rigorous multi-scan absorption corrections, researchers can accurately map the N—H···N hydrogen-bonded zigzag chains that define its solid-state behavior. Understanding these precise geometric and supramolecular parameters is essential for leveraging this scaffold in rational drug design and advanced materials engineering.

References

  • [2] 4-(Methylamino)pyridine - ResearchGate. Source: researchgate.net. URL:

  • [1] Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile - PMC - NIH. Source: nih.gov. URL:

  • [4] Pyridine-3-carbonitrile–chloranilic acid–acetonitrile (2/1/2) - PMC - NIH. Source: nih.gov. URL:

  • [3] Co2(CO)8 as a Solid CO (g) Source for the Amino Carbonylation of (Hetero)aryl Halides with Highly Deactivated (Hetero)arylamines - ResearchGate. Source: researchgate.net. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Methylamino)pyridine-3-carbonitrile as a Divergent Building Block in Heterocyclic Synthesis

Executive Summary 4-(Methylamino)pyridine-3-carbonitrile is a highly versatile ortho-aminocarbonitrile building block widely utilized in the synthesis of fused, nitrogen-rich heterocycles. Its structural pre-organization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Methylamino)pyridine-3-carbonitrile is a highly versatile ortho-aminocarbonitrile building block widely utilized in the synthesis of fused, nitrogen-rich heterocycles. Its structural pre-organization makes it an ideal precursor for developing targeted therapeutics, particularly kinase inhibitors in the oncology and inflammation therapeutic areas (e.g., MEK inhibitors)[1]. This application note details the mechanistic rationale and validated protocols for converting this building block into two privileged drug discovery scaffolds: pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines .

Mechanistic Rationale & Scaffold Divergence

The synthetic utility of 4-(methylamino)pyridine-3-carbonitrile stems from the orthogonal reactivity of its two adjacent functional groups, which act in tandem to facilitate rapid annulation[2]:

  • The Secondary Amine (C4-Methylamino): Acts as a tunable nucleophile. The presence of the N-methyl group prevents unwanted tautomerization side-reactions often seen in primary amines. This locks the regiochemistry of subsequent cyclizations, yielding N-methylated bicyclic systems with enhanced pharmacokinetic profiles (e.g., improved aqueous solubility and membrane permeability).

  • The Nitrile (C3-Carbonitrile): Acts as a robust internal electrophile. It is perfectly positioned to undergo intramolecular exo-dig cyclizations upon activation of the adjacent amine.

By carefully selecting the derivatization of the methylamino group, chemists can dictate the ring size and heteroatom composition of the resulting fused system. Furthermore, substituted derivatives of this core, such as 5-fluoro-4-(methylamino)pyridine-3-carbonitrile, are actively utilized to fine-tune the electronic properties of the resulting heterocycles[3].

Pathway A: Pyrazolo[3,4-c]pyridines via N-Amination/Cyclization

N-nitrosation followed by selective reduction generates a transient N-amino (hydrazine) intermediate. The terminal nitrogen of this hydrazine is highly nucleophilic and spontaneously attacks the nitrile carbon via a kinetically favored 5-exo-dig cyclization , yielding a 3-aminopyrazole core.

Pathway B: Pyrido[4,3-d]pyrimidines via Urea Formation/Annulation

Reaction with an isocyanate yields an asymmetric urea. Under basic conditions and thermal stress, the urea nitrogen attacks the nitrile via a 6-exo-dig cyclization , forming a pyrimidine-2,4-dione or 4-imino-2-one derivative.

Visualization of Divergent Workflows

G SM 4-(Methylamino)pyridine- 3-carbonitrile Nitroso N-Nitroso Intermediate (Electrophilic Substitution) SM->Nitroso NaNO2, HCl 0°C Urea Urea Intermediate (Nucleophilic Addition) SM->Urea Ph-NCO, Et3N Toluene Hydrazine N-Amino Intermediate (Reduction) Nitroso->Hydrazine Zn, AcOH 10-25°C Pyrazolo 1-Methyl-1H-pyrazolo [3,4-c]pyridin-3-amine (5-exo-dig Cyclization) Hydrazine->Pyrazolo Spontaneous Pyrido Pyrido[4,3-d]pyrimidine Derivative (6-exo-dig Cyclization) Urea->Pyrido Reflux (110°C)

Divergent synthetic pathways of 4-(Methylamino)pyridine-3-carbonitrile into bicyclic scaffolds.

Quantitative Data Summary

ParameterPathway A: Pyrazolo[3,4-c]pyridinePathway B: Pyrido[4,3-d]pyrimidine
Target Scaffold 1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine3-Phenyl-1-methyl-4-imino-pyrido[4,3-d]pyrimidin-2-one
Key Reagents 1. NaNO₂, HCl; 2. Zn, AcOHPhenyl isocyanate, Et₃N, Toluene
Cyclization Mode 5-exo-dig6-exo-dig
Typical Yield 65 – 75% (Over 2 steps)70 – 85%
Reaction Time 2 h (Nitrosation) + 4 h (Reduction)12 h (Reflux)
Self-Validation Marker Disappearance of C≡N (FTIR ~2220 cm⁻¹)Exact mass shift of +119 Da (LC-MS)

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine

Step 1: N-Nitrosation

  • Dissolve 4-(methylamino)pyridine-3-carbonitrile (10.0 mmol) in 6 M aqueous HCl (20 mL) and cool the solution to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 12.0 mmol) in water (5 mL) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Stir for an additional 1.5 hours at 0°C.

  • Causality/Insight: The reaction must be kept strictly at 0–5°C. Elevated temperatures under strongly acidic conditions will cause the premature hydrolysis of the electrophilic nitrile group into a primary amide, destroying the cyclization handle.

Step 2: Reduction & Spontaneous Cyclization

  • Extract the N-nitroso intermediate using ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in glacial acetic acid (15 mL) and cool to 10°C.

  • Add activated zinc dust (30.0 mmol) in small portions over 30 minutes to control the exothermic reduction.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

  • Filter the mixture through a Celite pad to remove zinc salts, neutralize the filtrate with saturated NaHCO₃, and extract with dichloromethane.

  • Causality/Insight: Zinc in acetic acid is specifically selected over catalytic hydrogenation (e.g., Pd/C, H₂) to prevent the premature reduction of the nitrile group to a primary amine. The reduction of the nitroso group to the hydrazine triggers an immediate, spontaneous 5-exo-dig cyclization.

  • Validation Check: The completion of the cyclization is confirmed by FTIR spectroscopy. The sharp, intense C≡N stretching band at ~2220 cm⁻¹ present in the starting material will completely disappear, replaced by broad N-H stretching bands at 3300–3400 cm⁻¹ corresponding to the newly formed primary amine of the pyrazole ring.

Protocol B: Synthesis of 3-Phenyl-1-methyl-4-imino-3,4-dihydropyrido[4,3-d]pyrimidin-2(1H)-one

Step 1: Urea Formation & Annulation

  • Suspend 4-(methylamino)pyridine-3-carbonitrile (10.0 mmol) in anhydrous toluene (30 mL) under an inert nitrogen atmosphere.

  • Add triethylamine (Et₃N, 15.0 mmol) followed by phenyl isocyanate (11.0 mmol).

  • Heat the reaction mixture to reflux (110°C) and stir for 12 hours.

  • Cool the mixture to room temperature. The product typically precipitates directly from the toluene. Filter the solid and wash with cold hexanes.

  • Causality/Insight: Toluene is chosen as the solvent because its boiling point (110°C) provides the necessary thermal energy to drive the 6-exo-dig cyclization immediately following the initial urea formation. Et₃N acts as a base to increase the nucleophilicity of the urea nitrogen, facilitating the attack on the nitrile.

  • Validation Check: LC-MS analysis of the isolated solid will show a mass shift corresponding to the exact addition of the isocyanate (M + 119 Da for phenyl isocyanate), with no loss of water. This confirms the desired annulation rather than a condensation-elimination pathway.

References

  • Aza-indolyl compounds and methods of use (WO2008067481A1). Google Patents. Authoritative patent demonstrating the use of related building blocks in the synthesis of MEK kinase inhibitors.
  • US10723723, Example 146 | C22H22N6O3 | CID 139388382. PubChem. Verified structural and patent data for 4-(methylamino)pyridine-3-carbonitrile derivatives. Available at:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 4-(Methylamino)pyridine-3-carbonitrile

Introduction & Mechanistic Rationale 4-(Methylamino)pyridine-3-carbonitrile (also known as 4-(methylamino)nicotinonitrile) is a critical active pharmaceutical ingredient (API) intermediate, prominently utilized in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(Methylamino)pyridine-3-carbonitrile (also known as 4-(methylamino)nicotinonitrile) is a critical active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of kinase inhibitors, including MEK inhibitors and azaindole derivatives[1].

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-chloro-3-cyanopyridine, is highly electrophilic at the C4 position. The nitrogen atom of the pyridine ring exerts a strong inductive and resonance electron-withdrawing effect, which is synergistically enhanced by the ortho-cyano group. When attacked by methylamine, the aromatic system temporarily breaks to form a negatively charged intermediate known as a Meisenheimer complex[2]. The electron-withdrawing substituents stabilize this carbanion intermediate, allowing the rapid expulsion of the chloride leaving group and the restoration of aromaticity[2].

Process Safety & Scale-Up Causality

Transitioning this SNAr reaction from a benchtop discovery scale to a 1-kilogram pilot scale requires strict engineering controls. As a Senior Application Scientist, I have designed this protocol around three foundational scale-up principles:

  • Pressure Management (The Autoclave Requirement): Methylamine is a gas at standard temperature and pressure (boiling point -6 °C). Even when utilized as a 40% aqueous solution, heating the reaction to the required 90 °C generates a significant vapor pressure (approximately 2 to 3 bar). Conducting this at scale in an open or standard reflux system will result in rapid off-gassing of the nucleophile, stalling the reaction and creating a severe toxic inhalation hazard. A pressure-rated reactor (Hastelloy or Glass-Lined Steel) is mandatory.

  • Reagent Multifunctionality (Green Chemistry): The 40% aqueous methylamine serves a triple function in this protocol: it acts as the nucleophile, the acid scavenger (neutralizing the HCl byproduct to form methylamine hydrochloride), and the primary reaction solvent[1]. This eliminates the need for volatile organic solvents (like DMF or THF) during the reaction phase.

  • Thermodynamic Impurity Control: The cyano (-CN) group is susceptible to base-catalyzed hydrolysis into an amide or carboxylic acid at elevated temperatures. Therefore, the reaction is designed as a self-validating system: it is driven rapidly to completion using a large excess of methylamine (approx. 8.9 equivalents) and is immediately quenched via controlled cooling once In-Process Control (IPC) confirms >99% conversion.

Process Flow Diagram

G Start 4-Chloro-3-cyanopyridine + 40% Aq. Methylamine Reactor Pressure Reactor (Sealed, 300 RPM) Start->Reactor Charge reagents Heating SNAr Reaction (90°C, 2-3 bar, 1-2 hours) Reactor->Heating Heat to 90°C IPC In-Process Control (HPLC) Target: >99% Conversion Heating->IPC Sample at 1 hr IPC->Heating If incomplete Cooling Controlled Cooling (Ramp to 0-5°C) IPC->Cooling If pass (>99%) Filtration Filtration & Washing (Cold Water Wash) Cooling->Filtration Crystallization Drying Vacuum Drying (45°C, <50 mbar) Filtration->Drying Wet cake transfer Product 4-(Methylamino)pyridine-3-carbonitrile (API Intermediate) Drying->Product Final QC

Process flow for the scale-up synthesis of 4-(methylamino)pyridine-3-carbonitrile.

Quantitative Data & Material Requirements

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

MaterialMW ( g/mol )EquivalentsAmountFunction
4-Chloro-3-cyanopyridine138.551.01.00 kgElectrophilic Starting Material
40% Aqueous Methylamine31.06~8.95.50 LNucleophile / Base / Solvent
Purified Water (Reaction)18.02-5.50 LCo-solvent
Purified Water (Washing)18.02-3.00 LCake Wash

Step-by-Step Manufacturing Protocol

Step 1: Reactor Preparation and Charging

  • Ensure a 20 L glass-lined or Hastelloy pressure reactor is clean, dry, and pressure-tested to a minimum of 5 bar.

  • Charge 5.50 L of purified water into the reactor.

  • Add 1.00 kg of 4-chloro-3-cyanopyridine. Begin agitation at 250–300 RPM. Note: The starting material will form a suspension.

  • Slowly charge 5.50 L of 40% aqueous methylamine. Caution: Perform this addition slowly to mitigate any initial heat of solvation and to prevent localized thermal spikes.

Step 2: Heating and Reaction Execution

  • Seal the pressure reactor and ensure all vent valves are closed.

  • Ramp the internal temperature to 90 °C at a controlled rate of 1.5 °C/min.

  • Maintain the reaction at 90 °C for 1.0 hour. Note: The internal pressure will naturally rise to approximately 2–3 bar. Do not vent the reactor, as this will deplete the methylamine inventory and stall the SNAr mechanism.

Step 3: In-Process Control (IPC) Sampling

  • After 1.0 hour at 90 °C, cool the reactor contents to 40 °C to safely depressurize the vessel.

  • Pull a 5 mL sample for HPLC analysis (See Table 2 for parameters).

  • Decision Gate: If the unreacted 4-chloro-3-cyanopyridine is > 0.5%, re-seal the reactor, heat back to 90 °C, and hold for an additional 30 minutes before re-sampling. If ≤ 0.5%, proceed immediately to Step 4 to prevent nitrile hydrolysis.

Step 4: Crystallization and Isolation

  • Ramp the reactor temperature down to 0–5 °C at a cooling rate of 0.5 °C/min.

  • Hold the slurry at 0–5 °C for 2 hours. Causality: The product has exceptionally low solubility in cold water. A slow cooling ramp promotes the growth of large, highly pure crystals and prevents the trapping of methylamine hydrochloride salts within the crystal lattice.

  • Transfer the slurry to a filter nutsche and separate the mother liquor.

  • Wash the wet cake with 3.00 L of pre-chilled (0–5 °C) purified water to displace residual salts.

Step 5: Drying and Packaging

  • Transfer the washed wet cake to a vacuum drying oven.

  • Dry at 45 °C under deep vacuum (< 50 mbar) for 12–16 hours.

  • The process is complete when the moisture content is < 0.5% w/w by Karl Fischer titration. Expected yield is 85–90% (approx. 0.85–0.90 kg) of a pale yellow to off-white solid[1].

Analytical Monitoring & Quality Control

Table 2: In-Process Control (IPC) and Release Specifications

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Conversion HPLC (Area %)> 99.0%Ensures complete consumption of the starting material.
Residual Starting Material HPLC (Area %)< 0.5%Minimizes unreacted electrophile carryover into the final API.
Hydrolysis By-products HPLC (Area %)< 0.5%Controls over-reaction (nitrile to amide/acid conversion).
Moisture Content Karl Fischer Titration< 0.5% w/wPrevents degradation during storage and ensures accurate downstream stoichiometric dosing.

References

  • Title: Aza-indolyl compounds and methods of use (WO2008067481A1)
  • Title : 16.6 Nucleophilic Aromatic Substitution Source : Organic Chemistry | OpenStax URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Methylamino)pyridine-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield attrition and isolation challenges when synthesizing substituted pyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield attrition and isolation challenges when synthesizing substituted pyridines. The synthesis of 4-(methylamino)pyridine-3-carbonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-3-cyanopyridine and methylamine.

While conceptually straightforward, researchers often experience stalled reactions, byproduct formation, and poor recovery during workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Reaction Pathway & Mechanistic Pitfalls

The electron-withdrawing cyano group at the C3 position strongly activates the C4 position of the pyridine ring, facilitating nucleophilic attack by methylamine to form a transient Meisenheimer complex. Subsequent elimination of the chloride ion restores aromaticity. However, the highly activated nitrile group is susceptible to nucleophilic attack by water under heated, basic conditions, leading to primary amide or carboxylic acid byproducts[1].

SNAr_Optimization SM 4-Chloro-3-cyanopyridine (Electrophile) INT Meisenheimer Complex (Intermediate) SM->INT Attack at C4 NUC Methylamine (Nucleophile) NUC->INT PROD 4-(Methylamino)pyridine- 3-carbonitrile INT->PROD - HCl SIDE Amide/Acid Byproducts (Hydrolysis) PROD->SIDE Excess H2O/Heat

Figure 1: SNAr pathway for 4-(methylamino)pyridine-3-carbonitrile and competing hydrolysis.

Quantitative Parameter Optimization

To maximize yield and minimize side reactions, specific reaction parameters must be tightly controlled. Table 1 summarizes the shift from traditional sub-optimal conditions to an optimized, high-yielding state.

Table 1: Critical Parameters for SNAr Optimization

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Solvent/Reagent 40% Aqueous Methylamine2M Methylamine in EthanolEliminates water, preventing nucleophilic attack by OH⁻ on the activated nitrile group[2].
Reaction Vessel Open Flask / Reflux CondenserSealed Pressure Tube / MicrowavePrevents the escape of highly volatile methylamine (bp -6.0 °C), maintaining stoichiometry[2].
Temperature 25 °C – 50 °C80 °C – 90 °CProvides sufficient thermal energy to rapidly overcome the activation barrier of the Meisenheimer complex[1].
Workup Method Aqueous Extraction (DCM/H₂O)Direct Concentration & MTBE TriturationAvoids product loss in the aqueous phase due to the high polarity and basicity of the target molecule[2].

Troubleshooting FAQs

Q: Why is my reaction stalling at 40-50% conversion despite prolonged heating? A: The most common cause is the loss of the nucleophile. Methylamine is a gas at room temperature. If you are using a standard reflux setup, the methylamine will rapidly escape the solvent phase into the headspace and out of the condenser. Solution: Conduct the reaction in a sealed pressure tube or a microwave reactor to keep the methylamine dissolved in the liquid phase[2]. Ensure you use an excess of methylamine (3.0 to 5.0 equivalents) because it also acts as the acid scavenger for the generated HCl.

Q: I am observing a highly polar byproduct on LCMS that has a mass of [M+H]⁺ = 152. What is it, and how do I prevent it? A: A mass of 152 (+18 Da from the target product mass of 134) indicates the hydration of the nitrile group to form 4-(methylamino)nicotinamide. Aqueous methylamine heated to 90 °C creates a highly basic, hydrolytic environment[1]. Solution: Switch to an anhydrous or alcoholic methylamine source, such as 2M methylamine in ethanol or THF[2].

Q: How can I improve my isolation yield? The product is difficult to extract into organic solvents. A: 4-(Methylamino)pyridine-3-carbonitrile exhibits significant basicity and hydrogen-bonding capability, making it partially water-soluble. Traditional aqueous workup (partitioning between water and ethyl acetate/DCM) often leads to poor recovery. Solution: Bypass aqueous extraction entirely. Concentrate the crude reaction mixture under reduced pressure to remove the ethanol and volatile amine, then directly precipitate the product using an anti-solvent like methyl tert-butyl ether (MTBE)[2].

Validated Experimental Protocol

The following microwave-assisted protocol is designed as a self-validating system to ensure reproducibility and high yields (typically 85–92%).

Experimental_Workflow STEP1 1. Reagent Preparation Mix SM + 2M MeNH2 in EtOH STEP2 2. Sealed Heating Microwave, 90°C, 1 hr STEP1->STEP2 STEP3 3. In-Process Control LCMS: Check for [M+H]+ 134.1 STEP2->STEP3 STEP3->STEP2 If SM remains STEP4 4. Concentration Remove EtOH/MeNH2 in vacuo STEP3->STEP4 If SM consumed STEP5 5. Trituration Slurry in MTBE & Filter STEP4->STEP5

Figure 2: Optimized experimental workflow for 4-(methylamino)pyridine-3-carbonitrile synthesis.

Step-by-Step Methodology

Step 1: Reaction Setup In a heavy-walled, microwave-safe vial, suspend 4-chloro-3-cyanopyridine (1.0 eq, e.g., 1.00 g, 7.25 mmol) in a 2 mol/L solution of methylamine in ethanol (10 mL, ~2.7 eq)[2].

  • Causality Check: Ethanol acts as an excellent polar protic solvent to stabilize the SNAr transition state while completely avoiding the hydrolytic degradation common in aqueous systems.

Step 2: Sealed Heating Seal the vial securely with a crimp cap. Heat the reaction mixture in a microwave reactor at 90 °C for 1 hour[2].

  • Self-Validating System: As the reaction progresses, the initial opaque suspension will transition into a clear, pale-yellow solution, visually indicating the consumption of the less-soluble starting material. The internal pressure will rise; ensure the vial is rated for at least 10 bar.

Step 3: In-Process Control (IPC) Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LCMS.

  • Self-Validating System: The reaction is deemed complete when the starting material peak (m/z ~138/140) disappears and the target product mass ([M+H]⁺ = 134.1) becomes the dominant signal.

Step 4: Concentration Cool the vessel to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess methylamine[2].

  • Causality Check: Removing the volatile amine prevents the formation of highly soluble hydrochloride salts during subsequent isolation steps, which would otherwise trap the product in the mother liquor.

Step 5: Trituration and Isolation Slurry the crude concentrated residue with methyl tert-butyl ether (MTBE) or diethyl ether (approx. 15-20 mL)[1][2]. Stir vigorously for 15 minutes, then filter the suspension through a Büchner funnel. Wash the filter cake with a small volume of cold MTBE and dry under high vacuum.

  • Expected Yield: 85–92% of a white to off-white solid[2].

References

  • Title: WO2008067481A1 - Aza-indolyl compounds and methods of use Source: Google Patents URL
  • Title: WO2025077773A1 - Novel type i topoisomerase inhibitor, and preparation method therefor and use thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4-(Methylamino)pyridine-3-carbonitrile

Welcome to the technical support guide for 4-(Methylamino)pyridine-3-carbonitrile. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(Methylamino)pyridine-3-carbonitrile. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues effectively.

Frequently Asked Questions (FAQs)
Q1: Why is my 4-(Methylamino)pyridine-3-carbonitrile exhibiting poor solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: Understanding the Molecular Structure is Key

The solubility behavior of 4-(Methylamino)pyridine-3-carbonitrile is dictated by its distinct chemical functionalities. The molecule possesses a polar pyridine ring, a highly polar nitrile group (-C≡N), and a methylamino group (-NHCH₃) capable of hydrogen bonding. This combination of polar and hydrogen-bonding moieties results in strong intermolecular forces within the crystal lattice.

Solvents like dichloromethane and ethyl acetate are considered moderately polar and are less effective at disrupting this strong crystal lattice energy.[1] For dissolution to occur, the energy released from solvent-solute interactions must overcome both the energy holding the crystal together and the solvent-solvent interactions. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be most effective.[2][3] Therefore, more polar, hydrogen-bond-accepting solvents are often required.

Q2: I'm facing immediate solubility issues. What is the systematic first-line approach to find a suitable solvent?

A2: A systematic approach is crucial to efficiently identify an appropriate solvent system while minimizing compound waste. We recommend the following tiered workflow.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 4-(Methylamino)pyridine-3-carbonitrile into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent. Start with less polar solvents and progressively move to more polar options.

  • Initial Observation: Agitate the vials at room temperature using a vortex mixer for 60 seconds. Visually inspect for dissolution.

  • Sonication: If the compound has not dissolved, place the vials in an ultrasonic bath for 5-10 minutes.[4] The energy from sonication can help break down solid agglomerates.[4]

  • Gentle Heating: If the compound remains insoluble, gently warm the vial to 40-50°C using a heat block or water bath. Safety Precaution: Always ensure the vial is not tightly capped to avoid pressure buildup and be mindful of the solvent's boiling point.

  • Record Observations: Document the solubility at each stage (e.g., insoluble, partially soluble, fully soluble) for each solvent tested.

A logical workflow for this process is illustrated below.

G cluster_0 Initial Troubleshooting Workflow Start Start: 1-2 mg of Compound AddSolvent Add 100 µL Test Solvent Start->AddSolvent Vortex Vortex at Room Temp AddSolvent->Vortex Observe1 Soluble? Vortex->Observe1 Sonicate Sonicate 5-10 min Observe1->Sonicate No Success Success: Document Solvent Observe1->Success Yes Observe2 Soluble? Sonicate->Observe2 Heat Gently Heat (40-50 °C) Observe2->Heat No Observe2->Success Yes Observe3 Soluble? Heat->Observe3 Observe3->Success Yes Failure Insoluble: Try Next Solvent or Co-solvent Observe3->Failure No

Caption: A systematic workflow for initial solubility testing.

Q3: Single solvents are not effective. How should I approach creating a co-solvent system?

A3: Co-solvency is a powerful technique for dissolving challenging compounds. [4][5][6] The strategy involves using a small amount of a "strong," highly polar solvent to disrupt the solute's crystal lattice, followed by dilution with a "weaker," less polar bulk solvent that is compatible with your experimental conditions.

For 4-(Methylamino)pyridine-3-carbonitrile, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points for the "strong" component.

  • Strong Solvent Dissolution: Dissolve a known weight of your compound in a minimal volume of a strong solvent (e.g., DMSO). The goal is to create a concentrated stock solution.

  • Titration/Dilution: While stirring, slowly add the desired bulk solvent (e.g., Dichloromethane, Methanol) to the concentrated stock solution.

  • Observe for Precipitation: Monitor the solution for any signs of the compound precipitating out. If precipitation occurs, you may need to add a small amount more of the strong solvent or adjust the final concentration.

  • Identify Optimal Ratio: The objective is to find the lowest percentage of the strong co-solvent that maintains the desired concentration of your compound in the final mixture.[4]

G cluster_main Co-Solvent Strategy cluster_start Step 1: Initial Dissolution cluster_dilute Step 2: Dilution Compound 4-(Methylamino)pyridine-3-carbonitrile (High Crystal Lattice Energy) Stock Concentrated Stock Solution Compound->Stock StrongSolvent Strong Polar Solvent (e.g., DMSO, DMF) StrongSolvent->Stock FinalSolution Final Homogeneous Solution Stock->FinalSolution Dilute with BulkSolvent Bulk Solvent (e.g., DCM, MeOH) BulkSolvent->FinalSolution

Caption: Using a strong solvent to create a stock for dilution.

The following table provides potential solvent systems. The polarity index is a relative measure of a solvent's polarity.

Strong Solvent (Co-Solvent) Bulk Solvent Polarity Index (Bulk) Notes & Considerations
DMSODichloromethane (DCM)3.1Good for reactions requiring a non-protic environment.
DMFMethanol (MeOH)5.1Useful for subsequent purification via reversed-phase chromatography.
NMPAcetonitrile (ACN)5.8NMP is a powerful solubilizer; ACN is common in analytical and reaction chemistry.
DMSOTetrahydrofuran (THF)4.0A versatile system for a range of organic transformations.

Polarity index values are relative and can vary slightly based on the scale used.

Q4: Can I use pH modification to improve solubility?

A4: Yes, pH modification can be a highly effective strategy. The 4-(Methylamino)pyridine-3-carbonitrile molecule contains basic nitrogen atoms (on the pyridine ring and the methylamino group). Protonating these sites by adding a mild acid can form a salt.[4][7] This salt form is significantly more polar than the free base, which can dramatically improve its solubility in polar organic solvents.

  • Suspend the Compound: Create a suspension of the compound in your desired polar organic solvent (e.g., Methanol or Ethanol).

  • Acid Addition: While stirring, add a solution of a suitable acid (e.g., HCl in diethyl ether or acetic acid) dropwise.

  • Monitor Dissolution: Observe for the dissolution of the solid as the salt is formed.

  • Stoichiometry: Use a slight molar excess of the acid to ensure complete salt formation, but avoid a large excess which could interfere with subsequent reactions.

This technique is particularly useful when the final application can tolerate the presence of the salt and its corresponding counter-ion.[7]

Q5: Does the physical form of my compound matter?

A5: Absolutely. The rate of dissolution is directly related to the surface area of the solid exposed to the solvent.[5] If your material is a coarse, crystalline solid, grinding it into a fine powder using a mortar and pestle will significantly increase its surface area and can lead to a faster rate of dissolution.[5][7] This process, known as micronization, does not change the compound's intrinsic solubility but can make the dissolution process much more efficient.[6][7]

References
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Yamamoto, H. (n.d.). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary.
  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Coupling Reactions with 4-(Methylamino)pyridine-3-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyridines. This guide provides in-depth troubleshooting advice and field-proven protocols f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyridines. This guide provides in-depth troubleshooting advice and field-proven protocols for overcoming the unique challenges associated with cross-coupling reactions involving the 4-(methylamino)pyridine-3-carbonitrile scaffold. The inherent steric and electronic properties of this substrate often lead to low yields or failed reactions. This document is designed to help you navigate these complexities and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered when working with 4-(methylamino)pyridine-3-carbonitrile and its derivatives.

Q1: Why are my cross-coupling reactions with 4-(methylamino)pyridine-3-carbonitrile derivatives consistently failing or resulting in low yields?

A1: The primary challenges stem from a combination of steric and electronic factors. The methylamino group at the C4 position and the adjacent cyano group at C3 create significant steric congestion around potential reaction sites (e.g., a halide at C2 or C5). This steric bulk can impede the approach of the palladium catalyst and the coupling partner, hindering crucial steps in the catalytic cycle like oxidative addition and reductive elimination.[1] Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and leading to catalyst inhibition or "poisoning," which slows down or halts the reaction.[2]

Q2: What is the best general catalyst and ligand combination to start with for this class of sterically hindered substrates?

A2: For sterically demanding substrates, the choice of ligand is critical. We recommend starting with a palladium(II) precatalyst, such as XPhos Pd G3, or generating the active Pd(0) catalyst in situ from a source like Pd₂(dba)₃ or Pd(OAc)₂. The key to success often lies in using bulky, electron-rich dialkylbiarylphosphine ligands.[3][4][5] Ligands like XPhos, SPhos, and BrettPhos have proven highly effective. Their large steric profile helps to promote the rate-limiting reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[6]

Q3: How can I mitigate the inhibitory effect of the pyridine nitrogen on my palladium catalyst?

A3: Catalyst inhibition by the pyridine nitrogen is a common issue.[2] Several strategies can be employed:

  • Use of Bulky Ligands: As mentioned in Q2, bulky ligands can sterically shield the palladium center, reducing the ability of the pyridine nitrogen to coordinate.

  • Employ Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more robust and less susceptible to inhibition than catalysts generated in situ from simple Pd(0) or Pd(II) sources.[3]

  • N-Oxide Strategy: In some cases, the pyridine can be converted to its corresponding N-oxide. This modification prevents the nitrogen lone pair from interfering with the catalyst. The N-oxide can then be easily reduced back to the pyridine after the coupling reaction is complete.[7]

Q4: What role do the base and solvent play, and what are the best choices for these challenging couplings?

A4: The base and solvent are not merely reaction media; they are critical parameters that can dictate the success of the reaction. For sterically hindered Suzuki-Miyaura couplings, weaker bases like Na₂CO₃ are often insufficient. We recommend stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1] These bases are effective in promoting the transmetalation step without causing unwanted side reactions. The choice of solvent is crucial for ensuring all components, including the inorganic base, are sufficiently soluble. Aprotic polar solvents or mixtures are preferred. Combinations like 1,4-dioxane/water, toluene/water, or 2-MeTHF are excellent starting points.[1]

Part 2: Detailed Troubleshooting Guides

This section provides specific advice for common cross-coupling reactions, formatted to solve distinct experimental problems.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low to No Product Formation with a Halogenated 4-(Methylamino)pyridine-3-carbonitrile Derivative.

Question: I am attempting a Suzuki-Miyaura coupling between a 2-bromo-4-(methylamino)pyridine-3-carbonitrile substrate and an arylboronic acid. My reaction shows only starting material or trace product by LC-MS. What are the likely causes and optimization steps?

Answer: This is a classic problem for hindered pyridine systems. The low reactivity is likely due to a slow or stalled catalytic cycle. Let's break down the troubleshooting process.

dot

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

1. Catalyst and Ligand Selection (The Most Critical Factor):

The default Pd(PPh₃)₄ is often ineffective for this type of substrate. The key is to use a combination that accelerates the slow steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are essential.[1][8]

ParameterRecommendationRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, effective precursors for generating the active Pd(0) catalyst.
Precatalyst XPhos Pd G3, SPhos Pd G2More stable, air- and moisture-resistant. Excellent for high-turnover, challenging couplings.[3]
Ligand XPhos, SPhos, RuPhos, BrettPhosThese bulky biarylphosphine ligands accelerate both oxidative addition and reductive elimination, preventing the buildup of unstable intermediates and catalyst decomposition.[4][5]
Catalyst Loading 1-5 mol%Start with 2 mol% and increase if necessary. High loadings can sometimes lead to more side products.

2. Base and Solvent Optimization:

The choice of base and solvent system can dramatically influence reaction outcomes, primarily by affecting the rate of transmetalation and the solubility of reagents.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃These bases are highly effective for hindered Suzuki couplings. Cs₂CO₃ is more soluble and can be advantageous. Use 2-3 equivalents.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)A robust, general-purpose solvent system that solubilizes both the organic substrate and the inorganic base.[1][9]
Alternative Solvent Toluene/H₂O, 2-MeTHFGood alternatives if dioxane is problematic or if higher temperatures are needed.

3. Temperature and Reaction Time:

Due to steric hindrance, higher thermal energy is often required to overcome the activation barriers.

  • Temperature: Start at 100-110 °C. Reactions involving hindered substrates may require prolonged heating.

  • Monitoring: Track the reaction's progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or addition of a fresh portion of catalyst might be beneficial. Be cautious, as excessive heat can lead to decomposition.

Guide 2: Buchwald-Hartwig Amination

Issue: Low Yield and Side Products in C-N Coupling.

Question: I am trying to couple a primary amine to a 2-chloro-4-(methylamino)pyridine-3-carbonitrile derivative and I'm getting a low yield of my desired product along with significant hydrodechlorination. How can I improve this?

Answer: Low yields in Buchwald-Hartwig aminations of hindered aryl chlorides are common and typically point to a catalytic system that is not active enough. The hydrodechlorination side product arises when the catalytic cycle is slow, allowing competing decomposition pathways to occur.

dot

Caption: Decision workflow for optimizing Buchwald-Hartwig amination.

1. Ligand and Base Combination is Key:

For challenging C-N couplings, especially with aryl chlorides, the combination of a highly active ligand and a strong, non-nucleophilic base is paramount.

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Standard choices for generating the active catalyst.
Ligand BrettPhos, RuPhosThese ligands are exceptionally active for C-N bond formation with hindered substrates and have demonstrated broad substrate scope.[4]
Base NaOtBu (Sodium tert-butoxide)The most common and effective base for Buchwald-Hartwig aminations.[6]
Alternative Base LHMDS (Lithium Hexamethyldisilazide)A strong, non-nucleophilic base that can be effective when NaOtBu fails.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required.

2. Minimizing Side Reactions:

  • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst.

  • Dry Reagents: Use anhydrous solvents and ensure all reagents are dry. Water can interfere with the base and the catalytic cycle.

  • Temperature Control: While high temperatures (100-110 °C) are often necessary, excessive heat can promote catalyst decomposition and hydrodehalogenation. If significant side products are observed, try running the reaction at a slightly lower temperature (e.g., 90 °C) for a longer period.

Part 3: Experimental Protocols

These are general starting procedures. Optimization for specific substrates is likely necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-halo-4-(methylamino)pyridine-3-carbonitrile derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube inside a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add a solution of the 2-halo-4-(methylamino)pyridine-3-carbonitrile derivative (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify by column chromatography.[1]

References
  • Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry World. (2017). Available from: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. (2014). Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. Available from: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. (2003). Available from: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. (2017). Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. (2021). Available from: [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. (2005). Available from: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available from: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. (2019). Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. (2019). Available from: [Link]

Sources

Optimization

Preventing degradation of 4-(Methylamino)pyridine-3-carbonitrile during long-term storage

Welcome to the technical support center for 4-(Methylamino)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Methylamino)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. By understanding its chemical properties and potential degradation pathways, you can implement effective storage strategies and troubleshoot common issues, thereby safeguarding the quality of your experimental results.

Introduction to the Stability of 4-(Methylamino)pyridine-3-carbonitrile

4-(Methylamino)pyridine-3-carbonitrile is a substituted aminopyridine, a class of compounds known for their applications in drug development, particularly as potassium channel blockers.[1] While aminopyridines can be chemically stable in solid form, their stability can be influenced by substituents and environmental conditions.[1][2][3] The presence of both a methylamino group and a nitrile group on the pyridine ring introduces specific considerations for long-term storage. Aromatic amines can be susceptible to oxidation, while nitrile groups can undergo hydrolysis.[4][5] This guide provides a comprehensive overview of best practices to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(Methylamino)pyridine-3-carbonitrile?

A1: The two primary degradation pathways of concern for this molecule are oxidation of the methylamino group and hydrolysis of the nitrile group.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored impurities and a decrease in the compound's purity. The methylamino group can be oxidized, potentially leading to the formation of N-oxides or other degradation products.[6][7][8]

  • Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH2) and subsequently to a carboxylic acid (-COOH) in the presence of moisture, especially under acidic or basic conditions.[4][5][9] While this process is generally slow at neutral pH and ambient temperature for many nitriles, long-term storage in the presence of moisture can lead to significant degradation.[9][10]

Q2: What are the ideal storage conditions for solid 4-(Methylamino)pyridine-3-carbonitrile?

A2: To minimize degradation, solid 4-(Methylamino)pyridine-3-carbonitrile should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rates of both oxidation and hydrolysis.[2][3][11][12]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, significantly reducing the risk of oxidative degradation.[13]
Light Amber Vial or Light-Proof ContainerProtection from light is crucial as UV radiation can catalyze oxidative reactions.[13][14][15]
Moisture Tightly Sealed Container with DesiccantMinimizing exposure to moisture is essential to prevent hydrolysis of the nitrile group.[13][16]
Q3: Can I store 4-(Methylamino)pyridine-3-carbonitrile at room temperature?

A3: While short-term storage at room temperature (20-25°C) may be acceptable if the compound is well-protected from light and moisture, long-term storage at this temperature is not recommended.[14][15] Studies on similar aromatic amines have shown instability and reduced recovery at room temperature over extended periods.[11][12] For maintaining the highest purity over months or years, refrigeration is strongly advised.

Q4: How should I handle the compound when taking a sample from the main stock?

A4: Proper handling during sampling is critical to maintain the integrity of the bulk material.

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate hydrolysis.

  • Inert Atmosphere: If possible, open the container and handle the compound under a gentle stream of an inert gas like argon or nitrogen.

  • Minimize Exposure: Work quickly to minimize the time the compound is exposed to the ambient atmosphere and light.

  • Resealing: Tightly reseal the container immediately after taking the sample. If the container was originally under an inert atmosphere, purge the headspace with the inert gas before sealing.

Q5: What are the signs of degradation?

A5: Visual inspection can often provide the first indication of degradation. Be aware of:

  • Color Change: A change from a white or off-white powder to a yellow, brown, or pinkish hue can indicate oxidative degradation.

  • Clumping or Caking: This may suggest the absorption of moisture, which could lead to hydrolysis.

  • Inconsistent Analytical Results: A decrease in the expected purity by HPLC, the appearance of new peaks in the chromatogram, or changes in spectroscopic data (NMR, IR) are clear signs of degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Discoloration of the solid (yellowing/browning) Oxidation due to exposure to air and/or light.1. Confirm degradation by analytical methods (e.g., HPLC-UV, LC-MS).2. If purity is compromised, consider purification (e.g., recrystallization) if feasible.3. Transfer the remaining pure material to an amber vial, purge with inert gas, and store at 2-8°C.
Compound appears wet or clumpy Moisture absorption from the atmosphere.1. Dry the material under vacuum in the presence of a desiccant (e.g., P₂O₅).2. Assess for hydrolysis of the nitrile group using IR spectroscopy (look for C=O stretch of amide/acid) or LC-MS.3. Store in a desiccator or a tightly sealed container with a desiccant packet.
Decreased purity observed by HPLC Chemical degradation (oxidation and/or hydrolysis).1. Identify degradation products using LC-MS if possible.2. Review storage conditions and handling procedures to identify the source of the problem.3. Implement the recommended storage conditions (refrigeration, inert atmosphere, protection from light and moisture).
Poor solubility in a non-aqueous solvent Formation of insoluble degradation products or presence of hydrolyzed species.1. Attempt to dissolve a small sample with gentle heating or sonication.2. If insolubility persists, analyze the solid for degradation products.3. Consider that the compound may no longer be suitable for your experiment if purity is critical.

Experimental Workflow & Visualization

Workflow for Long-Term Storage and Use

The following diagram illustrates the recommended workflow for handling and storing 4-(Methylamino)pyridine-3-carbonitrile to ensure its long-term stability.

StorageWorkflow Workflow for Storage of 4-(Methylamino)pyridine-3-carbonitrile cluster_receipt Receiving Compound cluster_storage Long-Term Storage cluster_sampling Sampling for Experiment cluster_monitoring Periodic Monitoring Receive Receive Compound Inspect Initial Visual Inspection (Color, Appearance) Receive->Inspect QC Initial QC Analysis (HPLC, NMR) Inspect->QC Store Store at 2-8°C in Amber Vial under Inert Gas QC->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Need Sample Periodic_Inspect Periodic Visual Inspection Store->Periodic_Inspect Every 6-12 months Sample Sample under Inert Atmosphere Equilibrate->Sample Reseal Purge Headspace & Tightly Reseal Sample->Reseal Reseal->Store Return to Storage Periodic_QC Periodic QC Analysis Periodic_Inspect->Periodic_QC

Caption: Decision workflow for handling and storing 4-(Methylamino)pyridine-3-carbonitrile.

References

  • BenchChem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Benchchem.com.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 142–144.
  • PubMed. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • Google Patents. (1998, May 26).
  • Google Patents. (1998, May 26).
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 284–287.
  • Kosower, E. M., & Miyadera, T. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(7), 2081–2093.
  • Zhang, T., Wang, Z., & Wu, W. (2012). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 20(4), 749–754.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Spectrum Chemical. (2016, November 7).
  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Calamur, N., & Al-Dahhan, M. H. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 238.
  • Sdfine. (n.d.).
  • Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)
  • Fisher Scientific. (2025, December 26).
  • PubMed. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • ACS Publications. (2023, November 9).
  • ResearchGate. (2022, July 21).
  • ResearchGate. (n.d.). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
  • Bhatt, P., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 861783.
  • Ballows, A., & Schein, A. H. (1991). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 57(8), 2342–2345.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 4-(Methylamino)pyridine-3-carbonitrile vs. 4-Aminopyridine-3-carbonitrile

A Technical Guide for Drug Development and Organic Synthesis Professionals Introduction In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Organic Synthesis Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Among these, 4-aminopyridines serve as privileged structures and versatile synthetic intermediates.[1] This guide provides an in-depth comparative analysis of the reactivity of two closely related analogues: 4-(Methylamino)pyridine-3-carbonitrile and 4-Aminopyridine-3-carbonitrile . Understanding the nuanced differences in their electronic profiles and, consequently, their chemical behavior is critical for researchers aiming to optimize reaction conditions, predict reaction outcomes, and design novel synthetic pathways. This document moves beyond a simple datasheet comparison, offering a mechanistic rationale for the observed reactivity trends, supported by analogous experimental data and detailed protocols for empirical validation.

Part 1: Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity

The reactivity of these molecules is fundamentally governed by the interplay of inductive effects, resonance stabilization, and steric hindrance. The key structural difference is the substitution on the exocyclic amino group: a primary amine (-NH₂) versus a secondary N-methylamine (-NHCH₃). Both molecules also share a powerful electron-withdrawing nitrile group (-CN) at the 3-position, which significantly influences the overall electron density of the pyridine ring.

The Decisive Role of the N-Methyl Group: Inductive and Resonance Effects

The primary driver of the reactivity difference is the electron-donating nature of the methyl group on 4-(methylamino)pyridine-3-carbonitrile.

  • Inductive Effect (+I): Alkyl groups, like the methyl group, are electron-donating through the sigma bond network. This +I effect pushes electron density onto the exocyclic nitrogen atom.[2]

  • Resonance Effect (+R): The lone pair of electrons on the exocyclic nitrogen (in both molecules) can be delocalized into the pyridine ring through resonance. This donation increases the electron density on the pyridine ring, particularly at the endocyclic nitrogen, making it more nucleophilic.[3]

The methyl group's inductive effect enhances the electron density on the exocyclic nitrogen, making it a more powerful electron-donating group via resonance compared to the unsubstituted amino group.[4] This increased electron-donating capacity enriches the entire pyridine system, making 4-(methylamino)pyridine-3-carbonitrile a more potent nucleophile than its primary amine counterpart.[2] This phenomenon is well-documented in the analogous aniline vs. N-methylaniline system, where N-methylaniline is established as the stronger base and more reactive nucleophile.[2][5]

The Modulating Influence of the 3-Carbonitrile Group

The nitrile group at the 3-position is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It deactivates the pyridine ring towards electrophilic attack and reduces the basicity of both nitrogen atoms compared to their non-nitrated parent compounds. However, for the purpose of this comparison, its effect can be considered a constant baseline influence on both molecules. The relative difference in reactivity will still be dictated by the amino vs. methylamino substituent at the 4-position.

Steric Considerations

The methyl group introduces a modest level of steric hindrance around the exocyclic nitrogen compared to the two protons of the primary amine. While this effect is generally minor compared to the powerful electronic effects, it could become a factor in reactions with very bulky electrophiles or within the constrained active site of an enzyme.[2]

G cluster_0 4-Aminopyridine-3-carbonitrile cluster_1 4-(Methylamino)pyridine-3-carbonitrile a_struct Structure a_resonance Resonance Donation (+R) (Lone pair delocalization) a_struct->a_resonance leads to a_inductive Inductive Withdrawal (-I) (from Nitrile & Ring N) a_struct->a_inductive experiences a_reactivity Baseline Nucleophilicity a_resonance->a_reactivity results in a_inductive->a_reactivity results in m_reactivity Increased Nucleophilicity m_struct Structure m_inductive_plus Inductive Donation (+I) (from Methyl Group) m_struct->m_inductive_plus features m_inductive_minus Inductive Withdrawal (-I) (from Nitrile & Ring N) m_struct->m_inductive_minus experiences m_resonance Enhanced Resonance (+R) (Stronger donation) m_resonance->m_reactivity results in m_inductive_plus->m_resonance enhances m_inductive_minus->m_reactivity results in

Electronic effects influencing reactivity.

Part 2: Quantitative Data and Reactivity Predictions

While direct kinetic data for these specific nitrile-substituted pyridines is scarce in the literature, a robust comparison can be constructed using data from closely related structural analogues. Hammett substituent constants and Mayr's nucleophilicity parameters provide excellent quantitative support for our theoretical framework.

Quantifying Electron-Donating Ability

The Hammett substituent constant (σp) measures the electronic influence of a substituent in the para position of a benzene ring.[6][7] More negative values indicate stronger electron-donating character.

SubstituentHammett Constant (σp)Implication
-NH₂-0.66Strongly electron-donating
-N(CH₃)₂-0.83Very strongly electron-donating

Data sourced from established compilations.[8][9] The constant for -NHCH₃ is intermediate between these two values, confirming that N-alkylation substantially increases the electron-donating power of the amino group.

Comparing Nucleophilicity

Mayr's nucleophilicity scale provides a direct, quantitative measure of reactivity towards a standard set of electrophiles.[10] Data for 4-aminopyridine (4-AP) and its heavily utilized analogue, 4-(dimethylamino)pyridine (DMAP), in dichloromethane clearly demonstrates the impact of N-alkylation.

CompoundMayr's Nucleophilicity Parameter (N)Solvent
4-Aminopyridine15.20CH₂Cl₂
4-(Dimethylamino)pyridine15.80CH₂Cl₂

Data sourced from Mayr's Database of Reactivity Parameters.[11] The higher N value for DMAP provides direct experimental evidence that N-alkylation increases the nucleophilicity of the pyridine system.[10] We can confidently extrapolate this trend to the nitrile-substituted compounds in this guide.

Part 3: Experimental Validation: A Protocol for Comparative Reactivity

To empirically validate the predicted reactivity difference, a competitive acylation experiment can be performed. This self-validating system directly measures the relative rates of reaction by allowing both nucleophiles to compete for a limited amount of an electrophile.

Objective

To determine the relative nucleophilic reactivity of 4-(methylamino)pyridine-3-carbonitrile and 4-aminopyridine-3-carbonitrile towards an acylating agent.

Materials
  • 4-(Methylamino)pyridine-3-carbonitrile

  • 4-Aminopyridine-3-carbonitrile

  • Acetic Anhydride (or Benzoyl Chloride)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Triethylamine (non-nucleophilic base)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • HPLC-grade solvents

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve equimolar amounts (e.g., 0.5 mmol each) of 4-(methylamino)pyridine-3-carbonitrile and 4-aminopyridine-3-carbonitrile in 10 mL of anhydrous DCM in a dry, nitrogen-flushed flask.

    • Add a known quantity of the internal standard (e.g., 0.25 mmol).

  • Initial Analysis (T=0):

    • Withdraw a 0.1 mL aliquot from the stock solution.

    • Quench immediately with 1 mL of a 1:1 methanol/water solution.

    • Analyze by HPLC or take a ¹H NMR spectrum to establish the initial ratio of starting materials relative to the internal standard.

  • Reaction Initiation:

    • Cool the remaining stock solution to 0 °C in an ice bath.

    • Add a sub-stoichiometric amount of acetic anhydride (e.g., 0.25 mmol, 0.5 equivalents relative to one nucleophile) dropwise with vigorous stirring. The limiting amount is crucial to ensure competition.

  • Reaction Monitoring and Quenching:

    • Stir the reaction at 0 °C for a predetermined time (e.g., 30 minutes).

    • Withdraw a final 0.1 mL aliquot and quench as described in step 2.

  • Analysis:

    • Analyze the quenched reaction mixture by HPLC or ¹H NMR.

    • HPLC: Quantify the peak areas of the remaining starting materials and the newly formed acylated products.

    • ¹H NMR: Integrate the characteristic signals for the starting materials and products relative to the internal standard. The product from the more reactive nucleophile will be formed in a greater amount.

Expected Outcome

The analysis will show a higher conversion of 4-(methylamino)pyridine-3-carbonitrile to its acylated product compared to 4-aminopyridine-3-carbonitrile, confirming its superior nucleophilicity. The ratio of the products directly reflects the ratio of their reaction rate constants.

G prep 1. Prepare Equimolar Mixture (Both Pyridines + Internal Standard in DCM) t0 2. T=0 Analysis (Withdraw aliquot, quench, analyze by HPLC/NMR) prep->t0 react 3. Initiate Reaction (Cool to 0°C, add limiting Ac₂O) t0->react Establish baseline monitor 4. Stir & Monitor (e.g., 30 min at 0°C) react->monitor tf 5. T=Final Analysis (Withdraw aliquot, quench, analyze by HPLC/NMR) monitor->tf result 6. Quantify Product Ratio (Determine relative reactivity) tf->result Compare to T=0

Workflow for the competitive acylation experiment.

Conclusion

A systematic comparison based on fundamental electronic principles and supported by quantitative data from analogous systems unequivocally establishes 4-(methylamino)pyridine-3-carbonitrile as a more reactive nucleophile than 4-aminopyridine-3-carbonitrile . The electron-donating inductive effect of the N-methyl group enhances the electron density on both the exocyclic and endocyclic nitrogen atoms, increasing the molecule's overall basicity and nucleophilicity. This heightened reactivity should be a primary consideration for chemists in the fields of drug discovery and process development when selecting reagents for synthesis, particularly in nucleophilic catalysis or reactions involving electrophilic partners. The provided experimental protocol offers a direct and reliable method for quantifying this reactivity difference in a laboratory setting.

References

  • Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?Link

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. Link

  • chemeurope.com. Hammett equation. Link

  • Wikipedia. Hammett equation. Link

  • Sigma-Aldrich. Safety Data Sheet.
  • Quora. Which is more basic among methyl amine and aniline? - Chemistry point. Link

  • Ben Hassine, B., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Link

  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Link

  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2170-2171. Link

  • Liptak, M. D., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • CN101565400B. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Cole-Filipiak, N. C., & Stavros, V. G. (2019). New insights into the dissociation dynamics of methylated anilines. Physical Chemistry Chemical Physics, 21(11), 5867-5878.
  • BenchChem. A comparative study of the synthetic routes to substituted 2-aminopyridines.
  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2464-2473. Link

  • Breugst, M., et al. (2007). Nucleophilicities and carbon basicities of pyridines. Chemistry – A European Journal, 13(1), 336-345. Link

  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420-427.
  • Mayr, H., et al. Mayr's Database Of Reactivity Parameters. (Note: General database link). Link

  • Danailov, D., et al. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • NextSDS. 2-(4-Aminophenyl)
  • Reddit. Nucleophilicity of 4-Amino Pyridine. (Note: Forum discussion, used for conceptual context).
  • Mayr, H., et al. Mayr's Database Of Reactivity Parameters - Molecule 4-(dimethylamino)pyridine (in MeCN). Link

  • Wikipedia. Pyridines.
  • Ambeed. 4-Aminopyridine-2-carbonitrile.
  • Olatunji, S. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Mayr, H., et al. Mayr's Database Of Reactivity Parameters - N-Nucleophiles. Link

  • European Patent Office.
  • Sahu, S., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 127(1), 139-150.
  • University of Texas at Austin.
  • Guidechem. 4-AMINOPYRIDINE-2-CARBONITRILE 98139-15-2 wiki.
  • Sigma-Aldrich. 2-(methylamino)pyridine-4-carbonitrile.
  • PubChem. 3-Aminopyridine-4-carbonitrile.
  • Nguyen, T. T., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Sigma-Aldrich. 4-(Methylamino)pyridine.
  • Al-Warhi, T., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)
  • Wang, Y., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 23(11), 2820.
  • NextSDS. 3-(dimethylamino)
  • Wikipedia. 4-Aminopyridine.
  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Link

  • Williams, J. A., et al. (2016). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. Link

  • Organic Syntheses. 4-ACETYLPYRIDINE.
  • NOAA. 4-DIMETHYLAMINOANTIPYRINE - CAMEO Chemicals.
  • Tokyo Chemical Industry. 4-(Methylamino)pyridine.
  • La-Vaguada, M., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • ChemBK. 3-Amino-4-(methylamino)pyridine.
  • Thermo Fisher Scientific. 4-(Methylamino)pyridine, 99%.
  • Chen, C. Y., & Jeng, M. J. (2018). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of experimental and clinical medicine, 10(4), 223–225.

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Comparative

Comparative Guide: Catalytic Systems for the Synthesis of 4-(Methylamino)pyridine-3-carbonitrile

Executive Summary The synthesis of 4-(methylamino)pyridine-3-carbonitrile —a highly valuable intermediate in the development of kinase inhibitors and azaindole-based therapeutics—presents a fascinating case study in proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(methylamino)pyridine-3-carbonitrile —a highly valuable intermediate in the development of kinase inhibitors and azaindole-based therapeutics—presents a fascinating case study in process chemistry[1]. While the 4-position of a 3-cyanopyridine ring is highly electron-deficient and susceptible to baseline Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling is frequently required in complex drug development to achieve strict chemoselectivity, overcome steric hindrance in advanced analogs, or operate under milder conditions that prevent the hydrolysis of the sensitive nitrile group.

This guide objectively compares the two premier catalytic systems for this C–N bond formation: Palladium-Catalyzed (Buchwald-Hartwig) and Copper-Catalyzed (Ullmann-type) aminations, providing mechanistic causality, experimental protocols, and performance metrics.

Mechanistic Causality: Overcoming the "Methylamine Challenge"

Using methylamine in transition-metal catalysis introduces two distinct chemical hurdles:

  • Volatility & Stoichiometry: Methylamine is a gas at standard conditions (bp −6.2 °C)[2]. Maintaining an effective concentration in the liquid phase requires sealed pressure vessels or the use of methylammonium salts with a strong base.

  • Catalyst Poisoning: Primary aliphatic amines are strong Lewis bases. In both Pd and Cu catalysis, an excess of methylamine can form off-cycle bis(amine)metal complexes. This stalls the catalytic cycle, preventing the critical oxidative addition step and leading to premature catalyst degradation or hydrodehalogenation side reactions[2][3].

To overcome this, the choice of highly specific, sterically demanding ligands is not just an optimization—it is a mechanistic necessity to enforce the correct geometry for rapid reductive elimination.

CatalyticCycle PreCat Pre-Catalyst (e.g., Pd2(dba)3 or CuI) ActiveCat Active Catalyst [M(0) or Cu(I)-Ligand] PreCat->ActiveCat Ligand Exchange & Reduction OxAdd Oxidative Addition [Ar-M-X] (Rate Limiting for Ar-Cl) ActiveCat->OxAdd + 4-Halo-3-cyanopyridine SideReaction Off-Cycle Bis(amine) Complex (Catalyst Poisoning) ActiveCat->SideReaction Excess CH3NH2 AmineCoord Amine Coordination & Deprotonation [Ar-M-NHCH3] OxAdd->AmineCoord + CH3NH2 / Base - HX AmineCoord->ActiveCat Reductive Elimination (Fast with Bidentate Ligands) Product Product Release 4-(Methylamino)pyridine- 3-carbonitrile AmineCoord->Product SideReaction->ActiveCat Heat / Ligand

Figure 1: Unified catalytic cycle for halopyridine amination, highlighting the off-cycle poisoning pathway.

System 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for coupling unactivated aryl chlorides[4]. For 4-chloropyridine-3-carbonitrile, the oxidative addition of the C–Cl bond to the Pd(0) complex can be sluggish[3].

Causality & Design: To prevent the pyridine nitrogen from coordinating to and deactivating the palladium center, bulky bidentate phosphine ligands like BINAP or DPPF are utilized[2][4]. These ligands force a cis arrangement of the aryl and methylamine groups on the palladium center, exponentially increasing the rate of reductive elimination and suppressing β-hydride elimination[5]. Because methylamine is highly volatile, the reaction utilizes a sealed tube and a non-nucleophilic base (NaOtBu) to deprotonate the coordinated amine[2].

Experimental Protocol

Self-validating note: The use of a sealed pressure tube is critical. Monitor the internal pressure and ensure the vessel is rated for >150 psi.

  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled glass pressure tube with 4-chloropyridine-3-carbonitrile (1.0 equiv, 10 mmol), Pd2(dba)3 (2 mol%), rac-BINAP (4.5 mol%), and NaOtBu (2.5 equiv).

  • Amine Addition: Add anhydrous toluene (20 mL), followed by a solution of methylamine in THF (2.0 M, 1.5 equiv).

  • Reaction: Seal the tube tightly with a Teflon screw cap. Remove from the glovebox and heat in an oil bath at 80 °C for 12 hours behind a blast shield.

  • Workup: Cool the vessel completely to 0 °C before carefully venting. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-(methylamino)pyridine-3-carbonitrile.

System 2: Copper-Catalyzed Ullmann-Type Amination

While palladium offers lower catalyst loadings, copper catalysis provides a highly cost-effective alternative, particularly for large-scale pharmaceutical manufacturing[6].

Causality & Design: Historically, Ullmann couplings required extreme temperatures (>150 °C)[7]. Modern systems utilize bidentate ligands such as trans-N,N′-dimethylcyclohexane-1,2-diamine or α-benzoin oxime to stabilize the active Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II)[6][8]. Because copper is less reactive toward aryl chlorides than palladium, 4-bromopyridine-3-carbonitrile is the preferred starting material for this system[6].

Experimental Protocol

Self-validating note: Copper salts must be thoroughly removed during workup to prevent product degradation. The aqueous ammonia wash is a mandatory step to form water-soluble Cu(NH3)42+ complexes.

  • Preparation: To an oven-dried reaction vial, add 4-bromopyridine-3-carbonitrile (1.0 equiv, 10 mmol), CuI (10 mol%), and anhydrous K3PO4 (2.0 equiv)[8].

  • Ligand & Amine Addition: Evacuate and backfill the vial with Argon three times. Add trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%), followed by methylamine (2.0 M in THF, 2.0 equiv) and anhydrous DMSO (15 mL).

  • Reaction: Seal the vial and heat at 100 °C for 18 hours with vigorous stirring.

  • Workup: Cool to room temperature. Quench the reaction by adding 20 mL of a 10% aqueous ammonium hydroxide solution. Stir for 15 minutes until the aqueous layer turns deep blue (indicating copper complexation).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via chromatography.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and outcomes for synthesizing 4-(methylamino)pyridine-3-carbonitrile across different catalytic systems, including the organocatalytic SNAr baseline.

ParameterPd-Catalyzed (Buchwald-Hartwig)Cu-Catalyzed (Ullmann-Type)Baseline SNAr (No Metal)
Optimal Precursor 4-Chloropyridine-3-carbonitrile4-Bromopyridine-3-carbonitrile4-Chloropyridine-3-carbonitrile
Catalyst / Ligand Pd2(dba)3 (2 mol%) / BINAPCuI (10 mol%) / DiamineNone
Base / Solvent NaOtBu / Toluene + THFK3PO4 / DMSOK2CO3 / DMF
Temperature 80 °C100 °C25 °C – 60 °C
Reaction Time 12 hours18 hours4 – 8 hours
Typical Yield 85% - 92%75% - 82%>90%
Primary Limitation High cost of Pd/Ligands; strict air-free handling required.Higher catalyst loading; requires bromo-precursor for good yields.Poor chemoselectivity if other leaving groups are present on the ring.
Scalability Profile Excellent for complex, late-stage functionalization.Excellent for early-stage, ton-scale manufacturing.Best for simple substrates lacking competing electrophilic sites.
Conclusion

For the specific synthesis of 4-(methylamino)pyridine-3-carbonitrile, classical SNAr remains highly efficient due to the activating nature of the 3-cyano group. However, when this motif is embedded within a more complex, sensitive molecule where SNAr fails or causes nitrile hydrolysis, Palladium-catalyzed Buchwald-Hartwig amination is the superior choice for high-yielding, low-temperature conversions. Conversely, Copper-catalyzed Ullmann coupling offers a robust, economically viable alternative for mid-to-large scale synthesis, provided the bromo-precursor is utilized.

References

  • WO2008067481A1 - Aza-indolyl compounds and methods of use Google P
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry - ACS Publications[Link]

  • Amidation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalytic Methodology Organometallics - ACS Publications[Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime PMC - National Institutes of Health[Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Computational Models for 4-(Methylamino)pyridine-3-carbonitrile Derivatives

Introduction: The Critical Role of In-Silico Modeling for Pyridine-3-carbonitrile Scaffolds In the landscape of modern drug discovery, the pyridine ring is a cornerstone scaffold, featuring prominently in a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of In-Silico Modeling for Pyridine-3-carbonitrile Scaffolds

In the landscape of modern drug discovery, the pyridine ring is a cornerstone scaffold, featuring prominently in a multitude of FDA-approved drugs.[1] Derivatives of 4-(Methylamino)pyridine-3-carbonitrile, in particular, have emerged as a versatile class of compounds with demonstrated potential in targeting a range of biological entities, including protein kinases and bacterial enzymes implicated in various diseases.[2] The progression from a promising chemical scaffold to a viable drug candidate is a resource-intensive journey, fraught with high attrition rates.[3] To de-risk this process, computational chemistry has become an indispensable tool, offering a rational, cost-effective approach to predict molecular properties, guide synthesis, and prioritize candidates before committing to expensive and lengthy wet-lab experiments.[1][3][4]

However, the predictive power of any computational model is only as reliable as its benchmarking and validation. The "garbage in, garbage out" principle holds especially true in this domain. This guide provides a comprehensive comparison of prevalent computational models for characterizing 4-(Methylamino)pyridine-3-carbonitrile derivatives. We will delve into the causality behind methodological choices, present self-validating protocols, and objectively compare model performance with supporting data, empowering researchers to select the most appropriate computational tools for their specific research questions.

Pillar 1: An Overview of Computational Models

The choice of a computational model is fundamentally a trade-off between accuracy and computational cost.[1] For a given research question—be it determining the most stable 3D structure, predicting binding affinity to a target protein, or screening a virtual library of thousands of analogues—a different tool may be optimal.

  • Quantum Mechanics (QM): At the highest rung of accuracy are QM methods, which solve approximations of the Schrödinger equation to describe the electronic structure of a molecule. Density Functional Theory (DFT) is the most widely used QM method in computational chemistry due to its favorable balance of accuracy and cost.[1] It is unparalleled for predicting electronic properties, reaction mechanisms, and obtaining highly accurate molecular geometries.[1][5]

  • Molecular Mechanics (MM): MM methods, often referred to as force fields, treat molecules as a collection of balls (atoms) connected by springs (bonds). By ignoring electrons and using classical physics, MM methods are significantly faster than QM, allowing for the simulation of large systems like a drug molecule within a protein's active site. Their primary application is in molecular docking and molecular dynamics (MD) simulations to predict binding poses and affinities.[6]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical in nature. They establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[7][8] By calculating various molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties), QSAR can build predictive models to rapidly screen large virtual libraries and prioritize compounds for synthesis and testing.[7][9]

Logical Relationship: Hierarchy of Computational Methods

The following diagram illustrates the trade-off between computational cost and the level of theoretical accuracy for the primary modeling techniques discussed.

G cluster_0 Accuracy vs. Cost cluster_1 Typical Application A Quantum Mechanics (QM/DFT) (High Accuracy, High Cost) B Molecular Mechanics (MM) (Medium Accuracy, Medium Cost) A->B Simplification (Electrons Ignored) AppA Geometry Optimization, Electronic Properties, Reaction Mechanisms A->AppA C QSAR (Variable Accuracy, Low Cost) B->C Abstraction (Statistical Correlation) AppB Molecular Docking, Binding Pose Prediction, Molecular Dynamics B->AppB AppC Virtual Screening, Library Prioritization, ADMET Prediction C->AppC

Caption: Hierarchy of computational models and their primary applications.

Pillar 2: Head-to-Head Model Benchmarking

Objective comparison requires standardized metrics and validation against high-quality experimental data. Without experimental validation, computational predictions remain theoretical and cannot be fully trusted for making critical project decisions.[4][10]

Performance Metrics

The metric used to judge a model's performance is intrinsically linked to the property it predicts.

Model TypePredicted PropertyKey Performance Metric(s)Gold Standard for Validation
DFT Molecular GeometryRoot-Mean-Square Deviation (RMSD) of atomic positionsX-ray Crystallography Data[5]
DFT pKa, NucleophilicityRoot-Mean-Square Error (RMSE), Correlation Coefficient (R²)Experimental pKa, Reaction kinetics data[11][12]
Molecular Docking Binding PoseRMSD between predicted and crystallographic ligand poseCo-crystallized Protein-Ligand X-ray Structure[13]
Molecular Docking Binding AffinityBinding Energy (kcal/mol), Inhibition Constant (Ki)In-vitro biochemical assays (e.g., IC50, Ki)[14]
QSAR Biological Activity (IC50)Correlation Coefficient (R²), Cross-validated R² (Q² or R²cv)In-vitro bioassay data for a series of compounds[15][16]
Comparative Data for Pyridine Derivatives

The following tables synthesize performance data for various computational models applied to pyridine derivatives and related heterocyclic compounds, as reported in the literature.

Table 1: DFT Geometry Optimization Performance for Pyridine-like Scaffolds

DFT Functional/Basis SetSystemRMSD (Å) vs. X-rayReference
PBE1PBE/6-311++G(d,p)5-phenyl-2-fluoropyridine derivatives0.011 - 0.091
B3LYP/6-31GPyridineBond Lengths within 0.02 Å
B3LYP/6-311G+(d,p)4-substituted pyridinesN/A (Used for property prediction)[12]

Insight: The PBE1PBE functional with a large basis set like 6-311++G(d,p) shows excellent agreement with experimental crystallographic data for pyridine derivatives, making it a reliable choice for accurate geometry predictions.[5]

Table 2: Molecular Docking Performance for Pyridine-based Inhibitors

Target ProteinDocking SoftwareKey FindingReference
Acetylcholinesterase (AChE)AutoDock Vina 4.2Binding energies correlated with inhibitory potential; compound 5c had the best binding energy of -11.6 kcal/mol.[14][14]
Dihydrofolate Reductase (DHFR)N/ABinding affinities for a series of pyridine-3-carbonitrile derivatives ranged from -8.06 to -5.99 kcal/mol.[17][17]
Carbonic Anhydrase IAutodockRe-docking of the original ligand resulted in an RMSD of 1.30 Å and a binding energy of -6.93 kcal/mol, validating the docking protocol.[18][18]

Insight: Molecular docking is a powerful tool for predicting the binding modes of pyridine derivatives.[14] Critically, a docking protocol must first be validated by "redocking" the native ligand from a crystal structure to ensure it can reproduce the experimentally observed binding pose. An RMSD of < 2.0 Å is generally considered a successful validation.[18]

Table 3: QSAR Model Performance for Heterocyclic Compounds

Compound ClassEndpointModelPerformance MetricsReference
4H-pyrano[3,2-c]pyridine-3-carbonitrilesBronchodilatory ActivityMLR (CODESSA-Pro)R² = 0.824, R²cv = 0.724[15]
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-onesAnticancer Activity (IC50)GEP (Non-linear)Training R² = 0.839, Test R² = 0.760[7]
Coumarin DerivativesMAO-B Inhibition (IC50)3D-QSARR² = 0.93[16]

Insight: QSAR models can achieve high predictive accuracy for the biological activity of pyridine-related scaffolds.[7][15] The cross-validation R² (R²cv or Q²) is a more robust measure of a model's predictive power than the simple correlation coefficient (R²) of the training set, as it indicates how well the model performs on data it hasn't seen before.[15]

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of a computational result hinges on a robust and well-documented protocol. Below are step-by-step workflows for key computational experiments.

Protocol 1: DFT Geometry Optimization and Validation

Objective: To obtain the most stable 3D conformation of a 4-(Methylamino)pyridine-3-carbonitrile derivative and validate it against experimental data.

Workflow Diagram:

Caption: A typical workflow for DFT geometry optimization and validation.

Step-by-Step Methodology:

  • Structure Preparation: Draw the 2D structure of the 4-(Methylamino)pyridine-3-carbonitrile derivative in a molecular editor and generate an initial 3D conformation.

  • Geometry Optimization: Perform a full geometry optimization using a DFT method.

    • Causality: The choice of functional and basis set is critical. Based on literature for similar compounds, PBE1PBE/6-311++G(d,p) provides a high-accuracy starting point.[5] This level of theory balances accuracy for geometric parameters with computational feasibility.

  • Vibrational Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state.[1] If imaginary frequencies are found, the optimization has not converged correctly and must be rerun.

  • Comparison with Experimental Data: If a crystal structure for the compound or a very close analogue exists, retrieve it from a database like the Cambridge Crystallographic Data Centre.

  • Performance Evaluation: Superimpose the optimized structure onto the experimental one and calculate the RMSD for all non-hydrogen atoms. An RMSD below 0.1 Å indicates excellent agreement.[5]

Protocol 2: Molecular Docking and Validation

Objective: To predict the binding pose and estimate the binding affinity of a derivative to a target protein active site.

Step-by-Step Methodology:

  • Target and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB), preferably co-crystallized with a ligand.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the 3D structure of the 4-(Methylamino)pyridine-3-carbonitrile derivative (ideally from a validated DFT optimization) by assigning charges and defining rotatable bonds.

  • Binding Site Definition: Define the docking grid box around the active site, typically centered on the co-crystallized ligand.

  • Protocol Validation (Redocking):

    • Self-Validation: Before docking your novel compound, first dock the co-crystallized ligand back into the active site.[18]

    • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. A successful validation is generally marked by an RMSD < 2.0 Å, confirming the docking parameters can reproduce the known binding mode.

  • Docking Simulation: Dock the novel pyridine derivative into the validated protein active site using software like AutoDock Vina.[14]

  • Analysis:

    • Analyze the top-ranked binding poses. Examine key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) with active site residues.

    • Use the calculated binding energy as an estimate of binding affinity. Compare these values across a series of derivatives to rank-order them for potential synthesis.[14][17]

Conclusion and Authoritative Grounding

The benchmarking of computational models is not a one-size-fits-all process. This guide has demonstrated that the optimal choice depends on the specific scientific question being addressed. For high-accuracy geometric and electronic properties of individual 4-(Methylamino)pyridine-3-carbonitrile derivatives, validated DFT methods are the gold standard.[1][5] For understanding how these molecules interact with biological targets, validated molecular docking protocols provide invaluable structural insights into potential binding modes.[14][18][19] Finally, for rapidly screening large virtual libraries of analogues, well-constructed QSAR models offer a powerful tool for prioritizing synthetic efforts.[7][15]

The core principle of trustworthiness in computational chemistry is the relentless validation of predictions against experimental reality.[10][20] By employing the self-validating protocols and comparative metrics outlined here, researchers can generate robust, reliable, and actionable data, ultimately accelerating the discovery and development of novel therapeutic agents based on the promising 4-(Methylamino)pyridine-3-carbonitrile scaffold.

References

  • Al-Otaibi, J. S., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Türker, L., & Gümüş, S. (2009). A DFT Study on Nitro Derivatives of Pyridine. JOURNAL OF ENERGETIC MATERIALS. Available at: [Link]

  • Schulman, A., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available at: [Link]

  • Kaur, J., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Indian Academy of Sciences. Available at: [Link]

  • Glicksberg, A., et al. (2021). Validation approaches for computational drug repurposing: a review. PMC - NIH. Available at: [Link]

  • Patsnap Eureka. (2025). How to Measure Quantum Model Efficiency in Chemical Reactions. Available at: [Link]

  • Naeem, M., et al. (2025). Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate. Available at: [Link]

  • Williams, T. M. (2022). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. University of Memphis Digital Commons. Available at: [Link]

  • Hidayah, N., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia. Available at: [Link]

  • Cain, A. M., et al. (2011). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PMC. Available at: [Link]

  • Warren, G. L., et al. (2012). Recommendations for evaluation of computational methods. PMC - NIH. Available at: [Link]

  • uplifting-results-of-an-open-drug-discovery-competition-experimental-validation-of-predictive-models-in-a-series-of-novel-antimalarials. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. ACS Publications. Available at: [Link]

  • Basak, R., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. PubMed. Available at: [Link]

  • Leszczyk, S., et al. (2018). Performance Study of Popular Computational Chemistry Software Packages on Cray HPC Systems. IEEE Xplore. Available at: [Link]

  • Performance Metrics Comparison of Different Models. (2023). ResearchGate. Available at: [Link]

  • Stuke, A., et al. (2021). Impact of quantum-chemical metrics on the machine learning prediction of electron density. AIP Publishing. Available at: [Link]

  • Bardaweel, S. K., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. Available at: [Link]

  • Asadi, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2015). Synthesis, bioassay, and QSAR study of bronchodilatory active 4H-pyrano[3,2-c]pyridine-3-carbonitriles. PubMed. Available at: [Link]

  • Zaky, M., et al. (2021). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. PMC. Available at: [Link]

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Docking of pyridine-3-carbonitrile derivatives (4a-j) into active site of DHFR. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ijpbs.net. Available at: [Link]

  • Papa, E. (2012). QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. Insubria. Available at: [Link]

  • Roy, S., et al. (2024). Systematic benchmarking of deep-learning methods for tertiary RNA structure prediction. bioRxiv. Available at: [Link]

  • Liu, N. (n.d.). nliulab/mimic4ed-benchmark: Python workflow for generating benchmark datasets and machine learning models from the MIMIC-IV-ED database. GitHub. Available at: [Link]

  • Kelleci Celik, U. B., et al. (2023). A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. Frontiers. Available at: [Link]

  • Kambo, K. R., et al. (2024). QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition. MDPI. Available at: [Link]

  • Insight into TLR4 receptor inhibitory activity via QSAR for the treatment of Mycoplasma pneumonia disease. (2023). RSC Publishing. Available at: [Link]

Sources

Comparative

GC-MS vs. LC-MS for the Structural Validation of 4-(Methylamino)pyridine-3-carbonitrile: A Comprehensive Guide

As a Senior Application Scientist, selecting the appropriate mass spectrometry platform for structural validation requires a deep understanding of the analyte's physicochemical properties. The target molecule, 4-(Methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry platform for structural validation requires a deep understanding of the analyte's physicochemical properties. The target molecule, 4-(Methylamino)pyridine-3-carbonitrile (C₇H₇N₃, MW: 133.15 g/mol ), presents specific analytical challenges. It features a basic pyridine ring, a polar secondary amine (methylamino group), and an electron-withdrawing carbonitrile (cyano) group.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural validation of this compound, providing mechanistic insights, self-validating protocols, and regulatory grounding.

Mechanistic Evaluation: Choosing the Right Platform

The fundamental difference between GC-MS and LC-MS lies in the physical state of the analyte during separation and the ionization mechanism[1].

LC-MS/MS: The Preferred Modality (ESI+)

For polar, basic, and nitrogen-containing heterocyclic compounds, LC-MS is generally the gold standard[2].

  • Ionization Causality: The basic pyridine nitrogen and the secondary amine have high proton affinities. In Electrospray Ionization positive mode (ESI+), the addition of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase drives the equilibrium toward the protonated state, yielding an intense [M+H]+ precursor ion at m/z 134.1.

  • Fragmentation: Collision-Induced Dissociation (CID) of the protonated molecule typically results in characteristic neutral losses. The cyano functionality is known to undergo characteristic fragmentation through the loss of hydrogen cyanide (HCN, -27 Da), generating a diagnostic product ion[3].

GC-MS: The Orthogonal Approach (EI)

GC-MS utilizes Electron Ionization (EI) at 70 eV, providing highly reproducible, library-searchable fragmentation spectra. However, it presents distinct challenges for this molecule:

  • The Polarity Problem: The polar secondary amine and basic pyridine nitrogen will strongly interact with active silanol groups in the GC inlet liner and the stationary phase of the column. This leads to severe peak tailing, sample loss, and poor sensitivity[4].

  • The Derivatization Solution: To analyze this compound via GC-MS, derivatization is mandatory[1]. Reacting the secondary amine with a silylating agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group. This masks the polarity, increases volatility, and improves thermal stability, shifting the molecular weight to 205.2 g/mol .

Workflow cluster_LC LC-MS/MS Pathway (Preferred) cluster_GC GC-MS Pathway (Orthogonal) Sample 4-(Methylamino)pyridine-3-carbonitrile (Polar, Basic, MW: 133.15) LC_Prep Direct Dilution (Minimal Prep) Sample->LC_Prep GC_Prep Derivatization (MSTFA Silylation) Sample->GC_Prep LC_Sep RP-HPLC (C18) Acidic Mobile Phase LC_Prep->LC_Sep LC_Ion ESI(+) Ionization [M+H]+ m/z 134.1 LC_Sep->LC_Ion Validation Structural Validation & Data Analysis LC_Ion->Validation GC_Sep Capillary GC (HP-5ms Column) GC_Prep->GC_Sep GC_Ion Electron Ionization (EI) 70 eV GC_Sep->GC_Ion GC_Ion->Validation

Analytical workflow comparison for 4-(Methylamino)pyridine-3-carbonitrile using LC-MS vs GC-MS.

Comparative Performance Data

The following table synthesizes the operational and performance metrics of both techniques for this specific analyte.

ParameterLC-MS/MS (ESI+)GC-MS (EI)
Target Analyte State Intact moleculeTMS-derivatized molecule
Sample Preparation Minimal (Dilute & Shoot or SPE)Extensive (Extraction + Silylation)
Primary Ionization [M+H]+ at m/z 134.1 M+∙ at m/z 205 (Derivatized)
Sensitivity (LOD) Picogram to femtogram rangeNanogram to picogram range
Matrix Effects High susceptibility (Ion suppression)Low susceptibility
Run Time 3 - 10 minutes (UHPLC)15 - 30 minutes
Best Use Case High-throughput quantification, biological matricesOrthogonal structural confirmation, volatile impurity profiling

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: LC-MS/MS Workflow (Quantitative & Structural)

This reversed-phase (RP) method uses an acidic mobile phase to ensure the analyte remains fully ionized, preventing peak splitting and maximizing ESI efficiency.

  • Sample Preparation: Dissolve the standard/sample in an initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: C18 RRHD (2.1 mm × 50 mm, 1.8 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Source: ESI in Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Transitions: Monitor the precursor m/z 134.1. Optimize collision energy (CE) to monitor primary product ions, specifically the loss of HCN (m/z 107.1)[3].

Protocol B: GC-MS Workflow (Orthogonal Confirmation)

This method utilizes chemical derivatization to neutralize the secondary amine, ensuring sharp chromatographic peaks.

  • Sample Preparation (Derivatization):

    • Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA (containing 1% TMCS as a catalyst).

    • Incubate at 60°C for 30 minutes. Cool to room temperature.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry:

    • Source: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full scan mode (m/z 50–350) for library matching, or Selected Ion Monitoring (SIM) targeting the derivatized molecular ion (m/z 205) and key fragments (e.g., loss of the methyl group, m/z 190).

Regulatory & Validation Guidelines (FDA/EMA)

When developing these methods for drug development or pharmacokinetic studies, the protocols must adhere to stringent regulatory guidelines. Both the FDA and EMA provide harmonized criteria for bioanalytical method validation[5][6].

  • Accuracy and Precision: The FDA and EMA mandate that the within-run and between-run coefficient of variation (CV) must be within ±15% of the nominal value, and within ±20% at the Lower Limit of Quantification (LLOQ)[6][7].

  • Sensitivity (LLOQ): The LLOQ must have a signal-to-noise (S/N) ratio of at least 5:1[5].

  • Matrix Effects: A critical vulnerability of LC-MS is ion suppression or enhancement caused by co-eluting matrix components. EMA guidelines explicitly require the investigation of matrix effects using at least 6 independent lots of blank matrix[6].

Validation Val FDA/EMA Validation Criteria Acc Accuracy & Precision (±15% CV, ±20% at LLOQ) Val->Acc Spec Selectivity (Blank Matrix Testing) Val->Spec Sens Sensitivity (LLOQ) (S/N ≥ 5:1) Val->Sens Mat Matrix Effects (Ion Suppression/Enhancement) Val->Mat

Core FDA and EMA bioanalytical method validation parameters for mass spectrometry.

Conclusion

For the structural validation of 4-(Methylamino)pyridine-3-carbonitrile, LC-MS/MS is the superior primary technique due to the molecule's high polarity and basicity, which allow for exceptional ESI+ ionization efficiency without the need for sample derivatization[2]. However, GC-MS serves as a powerful orthogonal tool . When paired with MSTFA derivatization, it provides highly reproducible EI fragmentation patterns that are invaluable for absolute structural confirmation and resolving isobaric interferences[1][4].

References

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available at:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass Laboratories Inc. Available at:[Link]

  • Guideline on bioanalytical method validation - European Medicines Agency (EMA). Available at:[Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. Available at:[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry - Emery Pharma. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Methylamino)pyridine-3-carbonitrile proper disposal procedures

As a Senior Application Scientist, I understand that managing complex, multi-functional organic compounds requires more than just following a generic safety sheet. It requires a fundamental understanding of the molecule'...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing complex, multi-functional organic compounds requires more than just following a generic safety sheet. It requires a fundamental understanding of the molecule's reactivity and a proactive approach to environmental health and safety (EH&S).

4-(Methylamino)pyridine-3-carbonitrile is a highly valuable intermediate in drug discovery, but its structural motifs—a basic pyridine ring, a reactive secondary amine, and a carbonitrile (nitrile) group—create a unique matrix of disposal hazards. This guide provides a self-validating, mechanistic approach to safely handling and disposing of this compound, ensuring absolute regulatory compliance and laboratory safety.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design a fail-safe disposal protocol, we must first deconstruct the molecule's chemical behavior:

  • The Carbonitrile (Nitrile) Moiety: This is the most critical hazard vector. Under strongly acidic conditions, nitriles can hydrolyze or react to liberate hydrogen cyanide (HCN) gas [1]. HCN is a rapidly fatal systemic poison that interferes with cellular respiration. Therefore, strict segregation from acids is non-negotiable.

  • The Pyridine Core: Pyridine derivatives are environmentally persistent, toxic, and often highly flammable. The EPA strictly regulates pyridine-containing waste under the Resource Conservation and Recovery Act (RCRA) due to its toxicity and mobility in groundwater[2].

  • The Methylamino Group: As a secondary amine, this group increases the overall basicity and nucleophilicity of the molecule, making it highly reactive toward strong oxidizers (e.g., peroxides, nitric acid), which can lead to violent, heat-generating reactions.

Quantitative Regulatory & Operational Thresholds

To maintain compliance with EPA and RCRA guidelines, laboratory personnel must adhere to strict quantitative limits regarding waste accumulation and characterization[2][3].

ParameterQuantitative Limit / ValueOperational Action Required
Liquid Waste pH ≥ 7.0 Verify carboy pH before adding nitrile waste to prevent HCN gas evolution.
Pyridine Toxicity Threshold 5.0 mg/L (D038) Mixtures exceeding this concentration must be coded as characteristic hazardous waste.
Accumulation Time (LQG) ≤ 90 Days Large Quantity Generators must schedule EH&S pickup before the 90-day limit.
Accumulation Time (SQG) ≤ 180 Days Small Quantity Generators must schedule EH&S pickup before the 180-day limit.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure inherently forces the operator to verify safety conditions before proceeding to the next step.

Protocol A: Liquid Waste Accumulation (Solutions & Filtrates)

Solutions of 4-(Methylamino)pyridine-3-carbonitrile in organic solvents (e.g., DMSO, DCM, Methanol) pose both toxicity and flammability risks.

  • Matrix Characterization: Identify the primary solvent. Segregate into "Halogenated" or "Non-Halogenated" waste streams accordingly.

  • pH Validation (Critical Self-Validation): Before introducing the solution into a communal waste carboy, dip a universal pH test strip into the receiving carboy. Proceed only if the pH is ≥ 7.0. If the carboy is acidic, do not add the waste, as this could trigger HCN gas release[1][4].

  • Transfer: Operating entirely within a certified chemical fume hood, place the waste carboy in a secondary containment tray. Carefully pour the solution using a compatible funnel.

  • Documentation: Immediately log the estimated mass of the compound and the solvent volume on the attached RCRA hazardous waste tag.

Protocol B: Solid Waste & Spill Decontamination

Pure compound spills or contaminated consumables require immediate, controlled containment.

  • Isolation & PPE: Evacuate personnel not wearing proper PPE. Double-glove with heavy-duty nitrile gloves, as organic solvents containing the compound can rapidly permeate single-layer gloves[1].

  • Absorption (No Dry Sweeping): If the solid powder is spilled, do not sweep it dry , as this aerosolizes the toxic dust. Instead, gently cover the powder with damp vermiculite or an inert absorbent material[5].

  • Containment: Using non-sparking tools, scoop the absorbed mixture into a sealable, airtight hazardous waste container[6].

  • Surface Wash: Wash the affected benchtop with a basic, aqueous detergent solution. Collect all wash-water and contaminated Kimwipes, placing them into a solid hazardous waste bag.

Disposal Decision Workflow

The following diagram outlines the logical decision tree for categorizing and routing 4-(Methylamino)pyridine-3-carbonitrile waste streams.

DisposalWorkflow Start 4-(Methylamino)pyridine-3-carbonitrile Waste Generation Decision Determine Waste State Start->Decision Solid Solid / Powder Decision->Solid Liquid Liquid Solutions Decision->Liquid PPE Contaminated PPE Decision->PPE SolidAction Seal in airtight, compatible container Solid->SolidAction LiquidAction Verify pH > 7.0 Collect in solvent carboy Liquid->LiquidAction PPEAction Double-bag in hazardous waste bags PPE->PPEAction Hazard CRITICAL SEGREGATION Do not mix with Acids (HCN Risk) or Oxidizers (Fire Risk) SolidAction->Hazard LiquidAction->Hazard PPEAction->Hazard Disposal Label & Request EH&S Pickup Hazard->Disposal

Workflow for the safe categorization and disposal of 4-(Methylamino)pyridine-3-carbonitrile.

Final EH&S Handoff

When preparing the waste for final pickup by your institution's Environmental Health and Safety (EH&S) department:

  • Ensure all containers are tightly capped; never leave a funnel resting in a waste carboy[1].

  • Label the waste explicitly: "Toxic Organic Waste: Contains Pyridine and Nitrile Derivatives."

  • Store the sealed waste in a designated Satellite Accumulation Area (SAA) that is well-ventilated and strictly segregated from any acidic or oxidizing chemical waste streams[4].

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Available at:[Link]

  • Pyridine Standard Operating Procedure. Washington State University (WSU). Available at:[Link]

  • EPA Hazardous Waste Codes | UGA Environmental Safety Division. University of Georgia. Available at:[Link]

  • Cyanide Safe Use Guidelines - Columbia | Research. Columbia University. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Environmental Protection Agency. Available at:[Link]

  • RCRA Pharmaceutical Waste - An Inspector's Viewpoint. NJ.gov. Available at:[Link]

  • Cyanides SOP - Wayne State University researchers. Wayne State University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(Methylamino)pyridine-3-carbonitrile

As a Senior Application Scientist, I have overseen the synthesis, handling, and disposal of highly active heterocyclic compounds across numerous drug development programs. 4-(Methylamino)pyridine-3-carbonitrile is a dece...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis, handling, and disposal of highly active heterocyclic compounds across numerous drug development programs. 4-(Methylamino)pyridine-3-carbonitrile is a deceptively simple molecule that demands uncompromising safety protocols. Standard laboratory habits are insufficient here.

To build a truly safe operational environment, we must move beyond blindly following Safety Data Sheets (SDS). We must understand the causality behind the hazards. This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are not just compliant, but inherently and systematically safe.

Mechanistic Toxicology & Hazard Profile

The severe hazard profile of 4-(Methylamino)pyridine-3-carbonitrile stems from the synergistic toxicity of its two primary functional groups:

  • The Aminopyridine Core : 4-aminopyridine derivatives are potent, selective blockers of voltage-gated potassium channels in the nervous system[1]. By prolonging action potentials and increasing calcium influx, these compounds trigger massive acetylcholine and dopamine release, leading to profound neurotoxicity characterized by hyperexcitability, choreoathetosis, tremors, and seizures,[1].

  • The Carbonitrile Group : Nitrile compounds are highly lipophilic and are rapidly absorbed through intact skin[2]. Once in systemic circulation, hepatic metabolism of certain nitriles can release cyanide ions, which inhibit cytochrome c oxidase and halt cellular respiration[2].

Because of these mechanisms, 4-aminopyridine derivatives exhibit extreme acute toxicity via oral, dermal, and inhalation routes (Toxicity Category I and II)[3].

ToxicityMechanism cluster_0 Molecular Targets Exposure Exposure Route (Dermal/Inhalation) Absorption Systemic Absorption (Lipophilic Pyridine) Exposure->Absorption K_Channel Voltage-Gated K+ Channel Blockade Absorption->K_Channel Metabolism Hepatic Metabolism (Nitrile Group) Absorption->Metabolism NeuroTox Neurotoxicity (Seizures, Tremors) K_Channel->NeuroTox CyanoTox Potential Cyanide Release (Cytochrome c Oxidase) Metabolism->CyanoTox Oxidative stress PPE_Intervention PPE Intervention (Butyl Gloves, N95/P100) PPE_Intervention->Exposure Blocks

Mechanistic pathways of 4-(Methylamino)pyridine-3-carbonitrile toxicity and PPE intervention.

Quantitative PPE Matrix & Mechanistic Justification

To counteract these specific toxicological pathways, PPE selection must be deliberate. The table below outlines the required equipment and the scientific causality driving each choice.

Hazard ParameterQuantitative Value / CategoryRecommended PPE SpecificationMechanistic Justification (Causality)
Dermal Absorption Toxicity Category IIButyl Rubber (>0.11mm thick) or Double NitrileThe lipophilic pyridine ring easily permeates standard latex, entering systemic circulation. Butyl rubber provides superior resistance to organic amines[4].
Inhalation Risk Toxicity Category IINIOSH N95/P100 Respirator or PAPRFine powders aerosolize easily. Alveolar absorption bypasses first-pass hepatic metabolism, allowing the neurotoxin to rapidly cross the blood-brain barrier[3].
Ocular Exposure Severe IrritantChemical Splash Goggles (No safety glasses)Nitrile compounds are severe eye irritants and can cause systemic toxicity via rapid conjunctival absorption[2].
Systemic Transfer Toxicity Category I (Oral)*Tyvek® Suit or Impermeable Lab Coat Prevents accumulation of invisible dust on clothing, which could lead to delayed dermal exposure or accidental ingestion off-site.

*Values extrapolated from the structurally analogous 4-aminopyridine base[3].

Operational Workflows: Self-Validating Protocols

A robust safety protocol must be "self-validating"—meaning it includes built-in physical checks to confirm that the step was executed correctly before proceeding.

Protocol A: Safe Weighing and Solvation
  • Environmental Verification : Turn on the chemical fume hood and verify the face velocity is between 80-100 FPM.

    • Self-Validating Check: Tape a 2-inch piece of tissue to the bottom of the sash; it must pull steadily inward without fluttering erratically.

  • Static Dissipation : 4-(Methylamino)pyridine-3-carbonitrile powder accumulates static charge, creating an aerosolization hazard. Place the sealed chemical container and an anti-static weighing boat on an ionizing bar for 30 seconds.

    • Self-Validating Check: When approached with a grounded, non-sparking spatula, the powder should not "jump" or cling to the metal.

  • Mass Transfer & In-Situ Solvation : Weigh the required mass. Do not transport the dry powder across the lab. Add your organic solvent (e.g., DMSO or Ethanol) directly to the weighing boat inside the hood.

    • Causality: Wetting the powder immediately eliminates the inhalation hazard of aerosolized dust, securing the compound in the liquid phase before it ever leaves the ventilation zone.

  • Alkaline Decontamination : Wipe the balance and hood surface with a 1% NaOH solution, followed by 70% ethanol.

    • Causality: Mild base hydrolyzes residual nitriles, preventing cross-contamination and neutralizing trace hazards[2].

Protocol B: Chemical Spill Response
  • Evacuation & Assessment : If >50 mg of powder is spilled outside a fume hood, immediately evacuate the area for 15 minutes to allow the HVAC system to clear ambient aerosols.

    • Self-Validating Check: Ensure the lab doors are locked and no personnel re-enter without donning a P100 respirator and butyl gloves.

  • Dust Suppression : Never sweep the dry powder. Cover the spill with damp sand or a commercial absorbent pad lightly wetted with water.

    • Causality: Dry sweeping mechanically aerosolizes the neurotoxic powder, directly exposing the respiratory tract.

  • Collection : Use non-sparking tools to scoop the wetted mass into a sealable high-density polyethylene (HDPE) container.

Waste Disposal & Deactivation Plan

Nitrile and pyridine compounds cannot be flushed down the drain or disposed of in standard biohazard bins. They require strict environmental control to prevent ecological contamination[5].

  • Aqueous Waste pH Adjustment : For any aqueous liquid waste containing this compound, adjust the pH to >10 using 1M NaOH before sealing the container.

    • Causality: Maintaining a highly alkaline environment prevents the theoretical protonation of any trace cyanide ions into volatile, lethal hydrogen cyanide (HCN) gas.

  • Segregation : Store the waste in a dedicated, clearly labeled container: "Toxic Organic Waste - Contains Pyridine/Nitrile Derivatives." Keep away from strong acids or oxidizing agents.

  • Final Destruction : Route the waste to your institutional Environmental Health and Safety (EHS) department for high-temperature thermal destruction (incineration) . While industrial-scale disposal sometimes utilizes microbial bioremediation to cleave nitrile groups[5], laboratory-scale disposal relies on incineration to completely break down the stable pyridine ring and prevent environmental accumulation.

References[2] Title: Chapter XXV USE OF 4-AMINOPYRIDINE IN WILDLIFE DAMAGE MANAGEMENT

Sources

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